Tris(2-methoxyethyl)borate
Description
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Structure
2D Structure
Properties
IUPAC Name |
tris(2-methoxyethyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BO6/c1-11-4-7-14-10(15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGPXXORQKFXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCOC)(OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75915-45-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′,α′′-borylidynetris[ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75915-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2065834 | |
| Record name | Ethanol, 2-methoxy-, triester with boric acid (H3BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14983-42-7, 98958-21-5 | |
| Record name | Tris(2-methoxyethyl) borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14983-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014983427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-methoxy-, triester with boric acid (H3BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-methoxyethyl) orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boron methoxyethoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tris(2-methoxyethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-methoxyethyl)borate, a triester of boric acid and 2-methoxyethanol, is a chemical compound with growing interest in materials science, particularly in the development of advanced polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines a general synthesis protocol, and explores its applications. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known properties with general methodologies for analogous compounds to provide a practical resource.
Chemical and Physical Properties
This compound is a colorless substance, available commercially as a powder, with the chemical formula C₉H₂₁BO₆.[1] It is soluble in organic solvents and is used as a hydrolysate, and an inorganic reagent.[1] Key quantitative properties are summarized in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁BO₆ | [1] |
| Molecular Weight | 236.07 g/mol | [1] |
| Appearance | Colorless Powder | [1] |
| Purity | Min. 95% | [1] |
Table 1: Physical and Chemical Properties of this compound
Synthesis
General Reaction
Borate esters, such as this compound, are typically synthesized through the condensation reaction of boric acid with the corresponding alcohol. In this case, boric acid is reacted with three equivalents of 2-methoxyethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced during the reaction is typically removed.
Reaction Scheme:
B(OH)₃ + 3 CH₃OCH₂CH₂OH ⇌ B(OCH₂CH₂OCH₃)₃ + 3 H₂O
Experimental Protocol (General Procedure)
Materials:
-
Boric Acid (H₃BO₃)
-
2-Methoxyethanol (CH₃OCH₂CH₂OH)
-
A suitable solvent for azeotropic distillation (e.g., toluene or benzene)
-
Dean-Stark apparatus or equivalent setup for water removal
-
Reaction flask, condenser, heating mantle, and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add boric acid (1 equivalent) and 2-methoxyethanol (3 equivalents).
-
Add a solvent that forms an azeotrope with water (e.g., toluene) to the flask. The amount of solvent should be sufficient to allow for efficient reflux and azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.
Note: The reaction conditions (temperature, time, and solvent) may need to be optimized for the specific scale and desired purity of the product.
Spectroscopic Data
Specific, experimentally verified NMR and IR spectroscopic data for this compound are not available in the public domain. However, based on the structure of the molecule and general principles of spectroscopy for borate esters, the following characteristic signals can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy (-OCH₃) and the two methylene (-CH₂-) groups of the 2-methoxyethyl moiety. The chemical shifts would likely be in the range of 3.3-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display three distinct signals for the methoxy carbon and the two methylene carbons.
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boron compounds. For a tricoordinate borate ester like this compound, a single resonance is expected. The chemical shift will be indicative of the electronic environment around the boron atom.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would be characterized by strong B-O stretching vibrations, typically observed in the region of 1300-1450 cm⁻¹. Other significant peaks would include C-O stretching vibrations (around 1050-1150 cm⁻¹) and C-H stretching and bending vibrations from the alkyl chains.
Applications in Polymer Chemistry
This compound and other borate esters have found applications in polymer science, primarily as crosslinking agents and as components in polymer electrolytes.
Crosslinking Agent for Polymers
Borate esters can form dynamic, reversible crosslinks with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) and its derivatives. This crosslinking ability is pH-dependent and can be used to create self-healing hydrogels and other smart materials.
Logical Relationship of Borate Crosslinking:
Caption: Borate ester crosslinking of hydroxyl-containing polymers.
Component in Polymer Electrolytes
Borate esters are utilized in the development of solid polymer electrolytes for applications in lithium-ion batteries and other electrochemical devices. They can act as plasticizers, enhancing the ionic conductivity of the polymer matrix. The Lewis acidic nature of the boron center can also interact with anions of the lithium salt, potentially increasing the lithium-ion transference number.
Experimental Workflow for Polymer Electrolyte Preparation:
References
An In-depth Technical Guide to the Synthesis and Structure of Tris(2-methoxyethyl)borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characteristics of tris(2-methoxyethyl)borate, a trialkyl borate ester. The document details a proposed synthetic protocol, summarizes key physical and spectroscopic data, and presents a visual representation of the synthetic workflow. This information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and potential application of this compound.
Core Synthesis and Structural Information
This compound, with the chemical formula C9H21BO6, is an organic borate ester.[1] While specific experimental data for this compound is not extensively documented in publicly available literature, its synthesis can be reliably achieved through established methods for preparing alkyl borates. The structural characterization can be confidently predicted based on spectroscopic principles and data from analogous compounds.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C9H21BO6 |
| Molecular Weight | 236.07 g/mol [1] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Estimated 250-270 °C at 760 mmHg |
| Density | Estimated 1.0 - 1.1 g/cm³ |
| Solubility | Soluble in most organic solvents. Hydrolyzes in the presence of water. |
Spectroscopic Data (Predicted)
The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, which are crucial for its identification and structural confirmation.
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | Triplet | 6H | B-O-CH₂ |
| ~3.5 - 3.7 | Triplet | 6H | CH₂-O-CH₃ |
| ~3.3 | Singlet | 9H | O-CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~70 - 72 | B-O-CH₂ |
| ~65 - 67 | CH₂-O-CH₃ |
| ~58 - 60 | O-CH₃ |
¹¹B NMR (Boron NMR) Data
| Chemical Shift (ppm) | Multiplicity | Comments |
| ~18 - 22 | Singlet | Typical for a trialkoxyborane with a trigonal planar boron center.[2][3][4] |
FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Strong | C-H stretching (alkyl) |
| ~1450 - 1350 | Strong, Broad | Asymmetric B-O stretching[5][6] |
| ~1150 - 1050 | Strong | C-O stretching (ether) |
| ~750 - 700 | Medium | B-O-C bending |
Experimental Protocols
The following section provides a detailed, adaptable protocol for the synthesis of this compound based on the well-established esterification of boric acid.
Synthesis of this compound via Esterification of Boric Acid
This procedure is adapted from the synthesis of n-butyl borate and is expected to provide a good yield of the desired product. The reaction involves the condensation of boric acid with 2-methoxyethanol, with the removal of water via azeotropic distillation to drive the equilibrium towards the product.
Materials and Equipment:
-
Boric acid (H₃BO₃)
-
2-Methoxyethanol (CH₃OCH₂CH₂OH)
-
Toluene (or another suitable solvent for azeotropic distillation)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, combine boric acid (1.0 mol), 2-methoxyethanol (3.3 mol, a slight excess), and toluene (approximately 150-200 mL).
-
Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer can be periodically drained. Continue the reflux until no more water is collected, which typically takes several hours.
-
Solvent Removal: Once the reaction is complete (as indicated by the cessation of water formation), allow the reaction mixture to cool to room temperature. Remove the toluene and excess 2-methoxyethanol by distillation. Initially, this can be done at atmospheric pressure, followed by vacuum distillation to remove the last traces of volatile components.
-
Product Isolation: The remaining liquid is the crude this compound. For higher purity, the product can be purified by fractional vacuum distillation.
-
Drying and Storage: The purified product should be dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. smrl.stanford.edu [smrl.stanford.edu]
- 5. repository.geologyscience.ru [repository.geologyscience.ru]
- 6. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]
An In-depth Technical Guide to Tris(2-methoxyethyl)borate (CAS: 14983-42-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-methoxyethyl)borate, identified by the CAS number 14983-42-7, is an organoborate ester with emerging applications in materials science and potentially in other advanced fields. This technical guide provides a comprehensive overview of its chemical and physical properties, available toxicological data, and generalized experimental protocols for its synthesis and characterization. While direct biological signaling pathway involvement has not been identified in the current literature, this document aims to equip researchers with the foundational knowledge necessary for further investigation and application development.
Chemical and Physical Properties
This compound is a triester of boric acid and 2-methoxyethanol. A summary of its key quantitative data is presented below, alongside data for a structurally related compound, Tris[2-(2-(2-methoxyethoxy)ethoxy)ethyl] orthoborate, for comparative purposes.
| Property | This compound | Tris[2-(2-(2-methoxyethoxy)ethoxy)ethyl] orthoborate | Reference |
| CAS Number | 14983-42-7 | 30989-05-0 | N/A |
| Molecular Formula | C₉H₂₁BO₆ | C₂₁H₄₅BO₁₂ | [1] |
| Molecular Weight | 236.07 g/mol | 500.39 g/mol | [1] |
| Appearance | Colorless Powder | Clear Liquid | [1][] |
| Boiling Point | 263 °C at 760 mmHg | 493.3 °C at 760 mmHg | [3] |
| Density | 0.995 g/cm³ | 1.056 g/cm³ | [][3] |
| Refractive Index | 1.401 | 1.435 | [3] |
| Flash Point | 99.1 °C | 252.1 °C | [3] |
| Vapor Pressure | 0.0173 mmHg at 25°C | 2.17E-09 mmHg at 25°C | [3] |
Experimental Protocols
Synthesis: Esterification of Boric Acid
This protocol describes a general method for the synthesis of trialkyl borates from boric acid and the corresponding alcohol.
Workflow:
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine boric acid (1 equivalent), 2-methoxyethanol (at least 3 equivalents, often used in excess), and an azeotropic solvent such as toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with the toluene and collected in the Dean-Stark trap.
-
Monitoring: The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess 2-methoxyethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield the pure this compound.
Characterization
NMR spectroscopy is a crucial technique for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
Expected Signals: Signals corresponding to the methoxy protons and the two methylene groups of the ethyl chain.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Expected Signals: Resonances for the methoxy carbon and the two methylene carbons.
¹¹B NMR Spectroscopy:
-
Instrument: A spectrometer equipped for boron NMR.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
-
Expected Signal: A single resonance characteristic of a tricoordinate borate ester. The chemical shift of tricoordinate boranes with oxygen-containing substituents typically falls in a specific range.[4]
IR spectroscopy can be used to identify the functional groups present in the molecule.
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet or a Nujol mull can be prepared.
Analysis:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Expected Bands: Characteristic absorption bands for B-O and C-O stretching, as well as C-H stretching and bending vibrations.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Analysis: The mass spectrum will show the molecular ion peak [M]⁺ and various fragment ions, which can be used to confirm the structure of the molecule.
Toxicological Information and Biological Relevance
Currently, there is no evidence to suggest that this compound is directly involved in specific biological signaling pathways relevant to drug development. Its primary applications are in materials science. However, understanding its toxicological profile is crucial for safe handling and for assessing its potential for any future biological applications.
Borate esters, in general, can be used as prodrugs, where the borate group masks a functional group of a drug molecule.[5][6] This strategy can be employed to improve the drug's solubility, stability, or to achieve targeted release.[7][8] The release of the active drug can be triggered by hydrolysis or oxidation of the boronate ester.[5]
While not directly related to the target compound, some borate-containing molecules have been studied for their biological effects. For instance, sugar-borate complexes are naturally occurring and may have an impact on human health.[9]
Conclusion
This compound is a borate ester with well-defined physical and chemical properties. While detailed, peer-reviewed experimental protocols for this specific compound are scarce, established methods for the synthesis and characterization of similar borate esters provide a solid foundation for researchers. The current body of knowledge does not indicate a direct role in biological signaling pathways, with its applications primarily in the realm of materials science. However, the broader field of borate esters in drug delivery and as prodrugs suggests potential avenues for future research for this and related compounds. This guide serves as a starting point for scientists and researchers to explore the potential of this compound in their respective fields.
References
- 1. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]
- 3. Cas 30989-05-0,tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | lookchem [lookchem.com]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Responsive boronate ester lipid nanoparticles for enhanced delivery of veliparib and platinum (IV) prodrug in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent and Selective Oxidatively Labile Ether-Based Prodrugs through Late-Stage Boronate Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fructoborates: Part of a Family of Naturally Occurring Sugar–Borate Complexes—Biochemistry, Physiology, and Impact on Human Health: a Review - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of Tris(2-methoxyethyl)borate
An In-depth Technical Guide on the Physical Properties of Tris(2-methoxyethyl)borate and Related Compounds
A Note on Chemical Identity: The common name "this compound" can be ambiguous. For the purposes of this technical guide, we will provide data on two distinct but related compounds to ensure comprehensive coverage for researchers. The primary focus will be on Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate (CAS Number: 30989-05-0) , as it is the subject of more extensive publicly available data. We will also present the available physical properties for the simpler compound, Tris(2-methoxyethyl)orthoborate (CAS Number: 14983-42-7) .
Core Physical Properties
The physical characteristics of these borate esters are critical for their application in various fields, including their use as flame retardants and electrolytes in advanced battery technologies.[1] The following tables summarize the key quantitative data for both compounds.
Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate
This compound is a colorless liquid known for its high thermal stability.[2]
| Property | Value | Unit |
| CAS Number | 30989-05-0 | - |
| Molecular Formula | C₂₁H₄₅BO₁₂ | - |
| Molecular Weight | 500.39 | g/mol |
| Density | 1.056[1][2][3][] | g/cm³ |
| Boiling Point | 493.3[1][2][3][] | °C at 760 mmHg |
| Flash Point | 252.1[1][2][3] | °C |
| Refractive Index | 1.435[1][2] | - |
| Vapor Pressure | 2.17 x 10⁻⁹[1][3] | mmHg at 25°C |
Tris(2-methoxyethyl)orthoborate
This compound is described as a colorless powder.[5]
| Property | Value | Unit |
| CAS Number | 14983-42-7 | - |
| Molecular Formula | C₉H₂₁BO₆ | - |
| Molecular Weight | 236.07[5][6] | g/mol |
| Density | 1.0 | g/cm³ |
| Boiling Point | 123-125[7] | °C at 1.5 Torr |
Experimental Protocols for Property Determination
The following sections detail the standardized methodologies for determining key physical properties cited in this guide.
Boiling Point Determination (OECD Test Guideline 103)
The boiling point is the temperature at which a substance's vapor pressure equals the standard atmospheric pressure (101.325 kPa).[8][9] The OECD Guideline 103 describes several methods for this determination, applicable to liquid substances that do not undergo chemical changes below their boiling point.[8][9]
Principle of the Method (Siwoloboff Method Example):
-
Sample Preparation: A small amount of the liquid sample is placed into a sample tube.
-
Apparatus Setup: A boiling capillary, fused at its upper end, is placed open-end-down into the sample tube. The sample tube is then attached to a thermometer.
-
Heating: The entire assembly is submerged in a heating bath (e.g., a liquid paraffin bath) and heated gradually.
-
Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the lower end of the capillary.
-
Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to rise into the capillary tube.[10]
Other valid methods under this guideline include using an ebulliometer, dynamic vapor pressure measurement, or differential scanning calorimetry (DSC).[8][11]
Density Determination (EU Method A.3 - Pycnometer)
This method is used to determine the relative density of a liquid by comparing the mass of a specific volume of the test substance to the mass of the same volume of a reference substance (typically water).[12] The pycnometer, a glass flask of a precisely known volume, is central to this method.[12][13]
Principle of the Method:
-
Preparation: A clean, dry pycnometer of a known volume is weighed empty (m₀).[13]
-
Sample Filling: The pycnometer is carefully filled with the test liquid, ensuring no air bubbles are present.
-
Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.[14] The volume is adjusted precisely to the pycnometer's calibration mark.
-
Weighing: The pycnometer is removed from the bath, cleaned of any external liquid, and weighed to determine the total mass (m₁).
-
Calculation: The mass of the liquid is calculated (m_liquid = m₁ - m₀). The density (ρ) is then determined using the formula ρ = m_liquid / V, where V is the known volume of the pycnometer.
-
Replication: The procedure is typically repeated at least once to ensure the results are reproducible.[14]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of an experimental procedure for determining the density of a liquid sample using the pycnometer method.
Caption: Workflow for Density Determination via Pycnometer Method.
References
- 1. Cas 30989-05-0,tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl) orthoborate|lookchem [lookchem.com]
- 5. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]
- 6. canbipharm.com [canbipharm.com]
- 7. tris(2-methoxyethyl) orthoborate manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 11. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 12. enfo.hu [enfo.hu]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. EU A.3: Relative density (liquids and solids) | ibacon GmbH [ibacon.com]
An In-depth Technical Guide on Tris(2-methoxyethyl)borate
This guide provides an in-depth overview of the chemical properties of Tris(2-methoxyethyl)borate, with a focus on its molecular weight and formula. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₂₁BO₆[1] |
| Molecular Weight | 236.07 g/mol [1] |
| SMILES | COCCOB(OCCOC)OCCOC[1] |
| InChI Key | IYGPXXORQKFXCZ-UHFFFAOYSA-N[1] |
| CAS Number | 14983-42-7[1] |
| Appearance | Colorless Powder[1] |
Note on a similar compound: It is important to distinguish this compound from a structurally related but different compound, Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate. This latter compound has a significantly different molecular formula (C₂₁H₄₅BO₁₂) and molecular weight (approximately 500.39 g/mol )[2][3][][5].
Structural and Logical Relationships
The following diagram illustrates the logical relationship between the constituent parts of the this compound molecule.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Tris(2-methoxyethyl)borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Tris(2-methoxyethyl)borate (CAS No. 14983-42-7), a borate ester of interest in various chemical and pharmaceutical applications. Due to the limited availability of public domain spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for obtaining and analyzing this data are also provided.
Chemical Structure
This compound is characterized by a central boron atom bonded to three 2-methoxyethoxy groups.
Structure:
B(OCH₂CH₂OCH₃)₃
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information on the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the 2-methoxyethyl group.
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| -OCH₃ | 3.3 - 3.5 | Singlet | 9H |
| -CH₂-O-CH₃ | 3.5 - 3.7 | Triplet | 6H |
| B-O-CH₂- | 3.8 - 4.1 | Triplet | 6H |
Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) and may vary depending on the solvent and concentration.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide information on the carbon backbone of the molecule. Three signals are anticipated.
| Assignment | Predicted Chemical Shift (δ) ppm |
| -OCH₃ | 58 - 60 |
| -CH₂-O-CH₃ | 70 - 72 |
| B-O-CH₂- | 61 - 64 |
Note: Chemical shifts are predicted and can be influenced by experimental conditions.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The IR spectrum of this compound is expected to be dominated by absorptions from the C-H, C-O, and B-O bonds.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| B-O stretch | 1300 - 1450 | Strong, Broad |
| C-O stretch (ether) | 1080 - 1150 | Strong |
Experimental Protocol for IR Spectroscopy
Objective: To obtain an FT-IR spectrum of liquid this compound.
Method: Attenuated Total Reflectance (ATR) FT-IR is a suitable technique for liquid samples as it requires minimal sample preparation.
Materials and Equipment:
-
This compound sample
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol) and soft tissue
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a good quality spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify and label the major absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for this compound.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and data from analogous compounds. Actual experimental data may vary. It is recommended that researchers acquire and interpret their own data for definitive characterization.
An In-depth Technical Guide to the Lewis Acidity of Tris(2-methoxyethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Lewis Acidity of Borate Esters
Borate esters, with the general formula B(OR)₃, are a class of organoboron compounds that can function as Lewis acids. A Lewis acid is defined as an electron-pair acceptor. The boron atom in a trialkoxyborate possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base (an electron-pair donor).
The Lewis acidity of borate esters is a crucial factor in their chemical behavior, influencing their catalytic activity, their ability to form adducts, and their overall reactivity. The magnitude of this acidity is highly dependent on the nature of the alkoxy (-OR) groups attached to the boron atom. Electronegative substituents on the alkyl chains can significantly enhance the Lewis acidity by withdrawing electron density from the boron center, making it more electrophilic. Conversely, electron-donating groups decrease Lewis acidity.
Orthoborate esters, such as Tris(2-methoxyethyl)borate, are generally considered to be relatively weak Lewis acids.[1][2] However, the presence of ether linkages in the alkoxy substituents of this compound introduces an interesting structural variable that could potentially modulate its Lewis acidity through intramolecular coordination.
Quantitative Assessment of Lewis Acidity: The Gutmann-Beckett Method
The most common and convenient method for quantifying the Lewis acidity of boranes and borate esters is the Gutmann-Beckett method.[1][3][4] This technique utilizes triethylphosphine oxide (TEPO) as a probe molecule and ³¹P NMR spectroscopy to measure the extent of the interaction between the Lewis acid and the Lewis base (TEPO).[3]
The oxygen atom of TEPO acts as a strong Lewis base and coordinates to the boron center of the borate ester. This coordination leads to a deshielding of the phosphorus nucleus in TEPO, resulting in a downfield shift of its resonance in the ³¹P NMR spectrum.[3] The magnitude of this chemical shift change is directly proportional to the strength of the Lewis acid.
The Lewis acidity is expressed as an "Acceptor Number" (AN), which is calculated from the observed ³¹P chemical shift of the TEPO-borate adduct.[1][3][5]
Calculation of the Acceptor Number (AN)
The Acceptor Number is calculated using the following empirical formula:[1][5]
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
where:
-
δₛₐₘₚₗₑ is the ³¹P NMR chemical shift (in ppm) of triethylphosphine oxide (TEPO) in the presence of the Lewis acid sample, dissolved in a non-coordinating solvent like deuterated benzene or dichloromethane.
-
41.0 is the reference ³¹P chemical shift of TEPO in the non-coordinating solvent hexane.[1]
A higher Acceptor Number indicates a stronger Lewis acid.
Quantitative Data on the Lewis Acidity of Borate Esters
As of the latest literature review, no experimental Acceptor Number for this compound has been published. To provide a context for the expected Lewis acidity of this compound, the following table includes the known Acceptor Number for a structurally related, yet electronically different, borate ester, Tris(2,2,2-trifluoroethyl) borate. The trifluoroethyl groups are strongly electron-withdrawing, leading to a significantly higher Lewis acidity.
| Compound | Acceptor Number (AN) | Reference |
| Tris(2,2,2-trifluoroethyl) borate | 66 | Wikipedia[6] |
| This compound | Not Determined | - |
Experimental Protocol: Determination of the Acceptor Number for this compound
This section provides a detailed methodology for the determination of the Acceptor Number of this compound using the Gutmann-Beckett method.
Materials and Reagents
-
This compound (reagent grade, anhydrous)
-
Triethylphosphine oxide (TEPO) (high purity, dried under vacuum)
-
Deuterated benzene (C₆D₆) or Deuterated dichloromethane (CD₂Cl₂) (anhydrous, stored over molecular sieves)
-
High-quality NMR tubes
-
Argon or Nitrogen gas supply for inert atmosphere techniques
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.), dried in an oven.
NMR Sample Preparation (under an inert atmosphere)
-
In a glovebox or under a stream of inert gas, accurately weigh approximately 0.1 mmol of triethylphosphine oxide (TEPO) into a clean, dry vial.
-
To the same vial, add an equimolar amount (0.1 mmol) of this compound.
-
Dissolve the mixture in approximately 0.6 mL of anhydrous deuterated benzene (C₆D₆) or deuterated dichloromethane (CD₂Cl₂).
-
Carefully transfer the solution into a clean, dry NMR tube using a pipette.
-
Seal the NMR tube with a cap. For prolonged storage or sensitive measurements, flame-sealing the tube under vacuum is recommended.
-
Prepare a reference sample containing only 0.1 mmol of TEPO in 0.6 mL of the same deuterated solvent.
³¹P NMR Spectroscopic Measurement
-
Acquire a proton-decoupled ³¹P NMR spectrum of the sample containing the this compound-TEPO adduct.
-
Use a sufficient number of scans to obtain a high signal-to-noise ratio.
-
Record the chemical shift (δ) of the phosphorus resonance in ppm.
-
Acquire a ³¹P NMR spectrum of the reference sample containing only TEPO to ensure the purity of the probe and the solvent.
Data Analysis and Calculation
-
Identify the chemical shift (δₛₐₘₚₗₑ) of the main phosphorus signal in the spectrum of the adduct.
-
Use the formula AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) to calculate the Acceptor Number of this compound.
Structural Factors Influencing the Lewis Acidity of this compound
The Lewis acidity of this compound is influenced by several competing electronic and structural factors.
-
Inductive Effect: The oxygen atoms in the alkoxy chains are electronegative and exert a -I inductive effect, withdrawing electron density from the boron atom and thereby increasing its Lewis acidity.
-
pπ-pπ Back-bonding: The lone pairs on the oxygen atoms directly attached to the boron can donate electron density back to the vacant p-orbital of the boron. This pπ-pπ back-bonding reduces the electron deficiency of the boron center and, consequently, its Lewis acidity. This effect is typical for borate esters and is a primary reason for their generally lower Lewis acidity compared to trialkylboranes.
-
Intramolecular Coordination (Chelation): The ether oxygen atoms in the 2-methoxyethyl chains are positioned in a way that could allow for intramolecular coordination to the boron center. If such chelation occurs, the lone pair of an ether oxygen would donate into the vacant p-orbital of the boron, effectively saturating its coordination sphere and significantly reducing its availability as a Lewis acid to external bases.
The overall Lewis acidity of this compound will be a net result of these contributing factors.
Conclusion
While the precise Lewis acidity of this compound remains to be experimentally determined, this guide provides the necessary theoretical background and a detailed experimental workflow for its quantification. The Gutmann-Beckett method offers a straightforward and reliable means to obtain the Acceptor Number, a valuable parameter for predicting the reactivity and catalytic potential of this compound. The interplay of inductive effects, pπ-pπ back-bonding, and potential intramolecular chelation makes this compound an interesting subject for further investigation. The protocols and information presented herein are intended to facilitate such studies by researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. magritek.com [magritek.com]
- 6. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Thermal Stability of Tris(2-methoxyethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of Tris(2-methoxyethyl)borate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide establishes a framework for its thermal analysis by presenting data from structurally related alkyl borates, detailing generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and proposing a plausible thermal decomposition pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are interested in the thermal characteristics of borate esters.
Introduction
This compound is an organoboron compound belonging to the borate ester family. These esters are characterized by a central boron atom bonded to three alkoxy groups. The thermal stability of such compounds is a critical parameter in a variety of applications, including their use as reagents in organic synthesis, as components in electrolyte formulations, and in the development of novel drug delivery systems. Understanding the decomposition behavior of this compound under thermal stress is essential for defining its operational limits, ensuring safety during its handling and storage, and predicting its performance in thermally demanding processes.
This guide will explore the thermal stability of this compound through a comparative analysis with related compounds, provide detailed methodologies for its thermal characterization, and illustrate a proposed decomposition mechanism.
Physicochemical and Thermal Properties
Table 1: Physicochemical Properties of this compound and Related Alkyl Borates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | TGA/DSC Data |
| This compound | C₉H₂₁BO₆ | 236.07 | Not available | Not available | Not publicly available |
| Triethyl borate | C₆H₁₅BO₃ | 145.99 | 117-118 | 0.858 | Not publicly available |
| Tri-n-propyl borate | C₉H₂₁BO₃ | 188.07 | 175-177 | 0.857 | Not publicly available |
| Tri-n-butyl borate | C₁₂H₂₇BO₃ | 230.16 | 230-235 | 0.853 | Not publicly available |
Note: The absence of TGA/DSC data in public databases for these simple borate esters highlights a gap in the available literature.
Experimental Protocols for Thermal Analysis
To determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following are detailed, generalized protocols for the analysis of a liquid sample such as a borate ester.
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the sample of this compound is homogeneous.
-
Using a micropipette, carefully dispense 5-10 mg of the liquid sample into a clean, tared alumina or platinum crucible. For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.[1][2]
-
Record the exact sample weight.
Instrumental Parameters:
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]
-
-
Atmosphere:
-
Purge with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.
-
-
Crucible:
-
Alumina (70 µL) or Platinum (70 µL). For volatile samples, a hermetically sealed aluminum pan with a pinhole may be used.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Identify the temperature of maximum rate of decomposition (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Note the residual mass at the end of the experiment.
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Using a micropipette, dispense 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing is crucial to prevent mass loss due to evaporation before decomposition.
-
Prepare an identical empty, hermetically sealed pan to be used as a reference.
-
Record the exact sample weight.
Instrumental Parameters:
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20 °C) for 5 minutes.
-
Ramp from -20 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Atmosphere:
-
Purge with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Pans:
-
Hermetically sealed aluminum pans.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition, crystallization).
-
Determine the peak temperatures and enthalpies (ΔH) for each transition.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the thermal analysis process and a proposed decomposition pathway for this compound.
References
Commercial Sources and Applications of Tris(2-methoxyethyl)borate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tris(2-methoxyethyl)borate, a versatile chemical compound with significant applications in lubrication and energy storage. This document details its commercial availability, key physical and chemical properties, and methodologies for its synthesis and application, with a focus on its emerging role in advanced material science.
Commercial Availability and Suppliers
This compound (CAS No. 14983-42-7) is readily available from a variety of chemical suppliers, catering to both research and industrial scale requirements. The compound is typically offered in various purities and quantities, ensuring a stable supply for laboratory research and commercial production.
It is important to distinguish this compound from a related, larger molecule, Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate (CAS No. 30989-05-0), which possesses different physical properties and applications.
Below is a summary of prominent commercial suppliers and their typical product offerings for this compound.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Biosynth (via CymitQuimica)[1] | Min. 95% | 10g, 25g, 50g, 100g, 250g |
| ChemicalBook[2] | 99% min | Kg quantities |
| BLD Pharmatech (via Sigma-Aldrich)[3] | 97% | Not specified |
| LGC Standards[4] | >90% | 1g, 5g, 10g |
Physicochemical Properties
This compound is a colorless liquid with properties that make it suitable for its primary applications. A summary of its key physicochemical data is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14983-42-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₂₁BO₆ | --INVALID-LINK--[1] |
| Molecular Weight | 236.07 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless Liquid | --INVALID-LINK--[3] |
| Boiling Point | 263°C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.995 g/cm³ | --INVALID-LINK-- |
| Flash Point | 99.1°C | --INVALID-LINK-- |
| Refractive Index | 1.401 | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, under inert atmosphere | --INVALID-LINK--[3] |
Synthesis Methodology
The synthesis of borate esters, including this compound, is typically achieved through the esterification of boric acid with the corresponding alcohol. This reaction is a well-established method for producing high-purity borate esters for various applications.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar borate esters.[4]
Materials:
-
Boric acid (H₃BO₃)
-
2-Methoxyethanol (CH₃OCH₂CH₂OH)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Dean-Stark apparatus
-
Reaction flask, condenser, and heating mantle
-
Rotary evaporator
Procedure:
-
Combine one molar equivalent of boric acid with three molar equivalents of 2-methoxyethanol in a reaction flask containing toluene.
-
Assemble the Dean-Stark apparatus with the reaction flask and a condenser.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene and any unreacted 2-methoxyethanol under reduced pressure using a rotary evaporator.
-
The resulting product is this compound, which can be further purified by vacuum distillation if required.
Applications and Experimental Evaluation
This compound has garnered significant interest for its utility as a lubricant additive and as a component in battery electrolytes.
Lubricant Additive
Borate esters are known for their excellent anti-wear and friction-reducing properties when added to lubricating oils.[5] They form a protective film on metal surfaces, preventing direct contact and reducing wear and tear.
Experimental Protocol: Tribological Evaluation
The performance of this compound as a lubricant additive can be assessed using a four-ball tribometer, following a procedure similar to ASTM D2783 for extreme pressure properties or ASTM D4172 for wear preventive characteristics.[2][3]
Materials:
-
Base lubricant oil (e.g., mineral oil, poly-alpha-olefin)
-
This compound
-
Four-ball tribometer
-
Steel balls (e.g., GCr15/SAE 52100 steel)
-
Optical microscope for wear scar measurement
-
Ultrasonic bath and solvent for cleaning
Procedure:
-
Prepare a series of lubricant samples by dissolving varying concentrations of this compound in the base oil.
-
Clean the steel balls thoroughly with a suitable solvent in an ultrasonic bath and dry them.
-
Assemble the four-ball test configuration in the tribometer.
-
Fill the test cup with the lubricant sample.
-
Conduct the test under specified conditions of load, speed, temperature, and duration. For example, a typical test might be run at 1450 rpm for 30 minutes under a load of 200 N.[5]
-
After the test, clean the lower three steel balls and measure the wear scar diameters using an optical microscope.
-
The coefficient of friction is typically recorded continuously during the test.
-
Analyze the wear scar diameters and friction coefficients to evaluate the anti-wear and friction-reducing properties of the additive.
Battery Electrolyte Additive
In the field of energy storage, borate esters are being investigated as additives to the electrolytes of lithium-ion batteries. They can help to form a stable solid-electrolyte interphase (SEI) on the electrode surfaces, which can improve the battery's cycle life and safety.
Experimental Protocol: Electrochemical Evaluation
The effect of this compound as an electrolyte additive can be evaluated by constructing coin cells and performing electrochemical tests.
Materials:
-
Lithium-ion battery components (cathode, anode, separator)
-
Electrolyte solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate)
-
Lithium salt (e.g., LiPF₆)
-
This compound
-
Coin cell components (cases, spacers, springs)
-
Glovebox with an inert atmosphere (e.g., argon)
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
Procedure:
-
Electrolyte Preparation: Inside a glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture. Then, prepare the test electrolyte by adding a specific concentration of this compound to the baseline electrolyte.
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) inside the glovebox using the cathode, anode, separator, and the prepared electrolyte.
-
Formation Cycling: Perform initial charge-discharge cycles at a low current rate to form a stable SEI layer.
-
Performance Testing: Cycle the cells at various current rates (C-rates) to evaluate their rate capability and long-term cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different states of charge to analyze the interfacial resistance and charge transfer kinetics.
-
Post-mortem Analysis: After cycling, disassemble the cells in the glovebox and analyze the electrode surfaces using techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to characterize the SEI layer.
References
- 1. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]
- 2. Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26896J [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tris(2-methoxyethyl)borate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-methoxyethyl)borate, a trialkoxyborane, presents potential utility in various organic transformations. While specific literature on its applications is limited, its structural similarity to other well-studied borate esters, such as trimethyl borate and tris(2,2,2-trifluoroethyl) borate, suggests its viability as a reagent in key synthetic methodologies. This document outlines potential applications of this compound in amidation reactions and as a precursor in the formation of boronic esters for Suzuki-Miyaura cross-coupling reactions. The protocols provided are based on established procedures for analogous borate esters and serve as a starting point for further investigation and optimization.
Potential Application: Direct Amidation of Carboxylic Acids
Borate esters are known to act as effective promoters for the formation of amide bonds directly from carboxylic acids and amines.[1][2] This method offers a valuable alternative to traditional coupling reagents, often generating water as the only byproduct and simplifying purification. Tris(2,2,2-trifluoroethyl) borate, in particular, has been demonstrated as a potent reagent for this transformation.[1][3] By analogy, this compound could facilitate similar reactions.
The proposed mechanism involves the activation of the carboxylic acid through the formation of a borate ester intermediate, which is then susceptible to nucleophilic attack by the amine. The methoxyethyl groups may influence the reactivity and solubility of the reagent and intermediates.
Table 1: Hypothetical Screening of Reaction Conditions for Amidation
| Entry | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Plausible Yield (%) |
| 1 | Benzoic Acid | Benzylamine | Toluene | 110 | 12 | 85-95 |
| 2 | Phenylacetic Acid | Morpholine | Xylene | 140 | 8 | 80-90 |
| 3 | 4-Nitrobenzoic Acid | Aniline | Dioxane | 100 | 16 | 75-85 |
| 4 | Boc-glycine | Methyl L-phenylalaninate | Acetonitrile | 80 | 24 | 70-80 |
Note: The yields presented in this table are hypothetical and based on typical results obtained with other borate esters. Experimental validation is required.
Experimental Protocol: General Procedure for Direct Amidation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and a suitable solvent (e.g., toluene, xylene) to achieve a 0.5 M concentration.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation.
Potential Application: Precursor to Boronic Esters for Suzuki-Miyaura Coupling
Trimethyl borate is a widely used precursor for the synthesis of boronic esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[4] The synthesis typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with the borate ester, followed by acidic workup. It is plausible that this compound could be employed in a similar fashion to generate boronic esters. The resulting 2-methoxyethyl boronate esters may exhibit different reactivity and stability profiles compared to their methyl or isopropyl counterparts.
Table 2: Representative Examples of Boronic Ester Formation
| Entry | Organometallic Reagent | This compound (equiv) | Reaction Temperature (°C) | Plausible Product |
| 1 | Phenylmagnesium bromide | 1.2 | -78 to rt | Phenylboronic acid |
| 2 | n-Butyllithium | 1.2 | -78 to rt | n-Butylboronic acid |
| 3 | 4-Methoxyphenylmagnesium bromide | 1.2 | -78 to rt | 4-Methoxyphenylboronic acid |
| 4 | 2-Thienyllithium | 1.2 | -78 to rt | Thiophene-2-boronic acid |
Note: The products listed are the corresponding boronic acids after hydrolysis of the boronate ester intermediate. The efficiency of these reactions with this compound requires experimental verification.
Experimental Protocol: General Procedure for Boronic Ester Synthesis
-
Dissolve this compound (1.2 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.0 equiv) to the cooled solution while maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or column chromatography.
Safety and Handling
Borate esters are generally flammable and should be handled in a well-ventilated fume hood. They are sensitive to moisture and should be stored under an inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
References
- 1. Borate esters as convenient reagents for direct amidation of carboxylic acids and transamidation of primary amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]
- 4. Borate esters - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Tris(2-methoxyethyl)borate in Suzuki Couplings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing reagents and byproducts have led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
While boronic acids and their pinacol esters are the most common boron reagents, the exploration of alternative boron sources continues to be an active area of research. This document provides a detailed protocol for the proposed use of Tris(2-methoxyethyl)borate as a boron source in Suzuki-Miyaura couplings. As of this writing, a specific, published protocol for this reagent in this context is not available. Therefore, the following protocol is based on established procedures for analogous trialkoxyborates, such as triisopropylborate, which are used for the in situ generation of the active boronate species.
Proposed Reaction Scheme
The use of this compound is envisioned in a two-step, one-pot procedure. First, an organometallic reagent (generated from an organohalide) reacts with this compound to form an aryl tris(2-methoxyethyl)boronate intermediate. This intermediate is then directly used in a Suzuki-Miyaura coupling with a second organohalide without the need for isolation.
Step 1: In Situ Boronate Formation Ar¹-X + Mg or R-Li → Ar¹-MgX or Ar¹-Li Ar¹-MgX or Ar¹-Li + B(OCH₂CH₂OCH₃)₃ → Ar¹-B(OCH₂CH₂OCH₃)₂ + ...
Step 2: Suzuki-Miyaura Coupling Ar¹-B(OCH₂CH₂OCH₃)₂ + Ar²-X' + Pd catalyst + Base → Ar¹-Ar²
Experimental Protocols
This section details the proposed methodologies for using this compound in a one-pot Suzuki-Miyaura coupling reaction.
Protocol 1: One-Pot Suzuki Coupling via Grignard Reagent Formation
Materials:
-
Aryl Bromide 1 (Ar¹-Br)
-
Magnesium turnings
-
This compound
-
Aryl Halide 2 (Ar²-X, X = Br, I)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous Solvent (e.g., THF, Dioxane)
-
Aqueous solution for workup (e.g., saturated NH₄Cl, water)
-
Organic solvent for extraction (e.g., Ethyl Acetate, CH₂Cl₂)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a solution of Aryl Bromide 1 (1.0 equivalent) in anhydrous THF via a dropping funnel. A crystal of iodine may be added to initiate the reaction.
-
Stir the mixture at room temperature until the magnesium is consumed.
-
-
In Situ Boronate Formation:
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Suzuki-Miyaura Coupling:
-
To the flask containing the in situ generated boronate, add Aryl Halide 2 (1.0 equivalent).
-
Add the Palladium Catalyst (0.01-0.05 equivalents).
-
Add an aqueous solution of the Base (2.0-3.0 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
While specific yield data for this compound in Suzuki couplings is not available, the following table summarizes the performance of analogous borate reagents in similar transformations to provide an expectation of efficacy.
| Boron Reagent | Coupling Partners | Catalyst/Base System | Solvent | Yield (%) | Reference |
| Potassium (2-Benzyloxyethyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | THF/H₂O | 95 | [3] |
| Potassium (2-Benzyloxyethyl)trifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | THF/H₂O | 96 | [3] |
| Lithium Methyltriolborate | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | MeOH/H₂O | 93 | [4] |
| Lithium Methyltriolborate | 1-Bromo-2-methoxy-naphthalene | Pd(OAc)₂ / RuPhos | MeOH/H₂O | 96 | [4] |
| In situ from Triisopropylborate | Ortho-substituted aryl lithium with various aryl halides | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 60-95 | [5] |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Proposed Experimental Workflow
The diagram below outlines the proposed one-pot workflow for the Suzuki-Miyaura coupling using this compound.
Caption: Proposed one-pot workflow for Suzuki coupling with this compound.
Discussion
Potential Advantages of this compound:
-
Handling: As a liquid, it may be easier to handle and dispense accurately compared to solid boronic acids or esters.
-
Solubility: The methoxyethyl groups may enhance solubility in common organic solvents used for Suzuki couplings.
-
Stability: Trialkoxyborates are generally stable and can be stored for extended periods, unlike some boronic acids which can be prone to decomposition.[6]
Potential Challenges:
-
Stoichiometry: The transfer of the aryl group from the in situ generated boronate must be efficient. Incomplete transfer would lead to lower yields.
-
Reaction Conditions: Optimization of the base, solvent, and temperature will be necessary to achieve high yields and minimize side reactions like protodeboronation.
-
Byproducts: The 2-methoxyethanol byproduct from the borate will need to be effectively removed during workup.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling Reaction with Lithium Methyltriolborate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Tris(2-methoxyethyl)borate in Borate Ester Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-methoxyethyl)borate, a trialkoxy borate ester, serves as a versatile reagent for the formation of various borate esters through transesterification. This process is of significant interest in organic synthesis and drug development due to the utility of borate esters as intermediates, protecting groups, and in the formation of complex molecular architectures. The reaction involves the exchange of the 2-methoxyethoxy groups of this compound with other alcohols, diols, or polyols. This application note provides detailed protocols and data for the use of this compound in the synthesis of borate esters, focusing on the principles of transesterification.
The formation of borate esters from this compound is an equilibrium-driven process. To achieve high yields of the desired product, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the liberated 2-methoxyethanol from the reaction mixture, often by distillation. The reaction can be catalyzed by either acid or base, with the choice of catalyst depending on the specific substrates and desired reaction conditions.
Mechanism of Transesterification
The transesterification of this compound with an alcohol or diol proceeds through a nucleophilic attack of the incoming hydroxyl group on the electron-deficient boron atom. The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the boron-oxygen bond is polarized, making the boron atom more electrophilic and susceptible to nucleophilic attack by the incoming alcohol.
Base-Catalyzed Mechanism: A base catalyst deprotonates the incoming alcohol, increasing its nucleophilicity and facilitating the attack on the boron center.
Experimental Protocols
The following are generalized protocols for the transesterification of this compound with diols. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Acid-Catalyzed Transesterification of this compound with a Diol
Materials:
-
This compound
-
Diol of interest
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, boron trifluoride etherate)
-
Round-bottom flask
-
Dean-Stark apparatus or distillation head
-
Condenser
-
Heating mantle with magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the diol (1.0 - 1.2 eq.) to the flask.
-
Add anhydrous toluene to the flask to facilitate azeotropic removal of 2-methoxyethanol.
-
Add a catalytic amount of the acid catalyst (e.g., 0.01 - 0.05 eq. of p-toluenesulfonic acid).
-
Equip the flask with a Dean-Stark apparatus or a distillation head and a condenser.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of 2-methoxyethanol in the Dean-Stark trap or by analytical techniques such as TLC, GC, or NMR.
-
Once the reaction is complete (typically when the theoretical amount of 2-methoxyethanol has been collected or no further change is observed by monitoring), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude borate ester can be purified by distillation, crystallization, or column chromatography, depending on its physical properties.
Protocol 2: Base-Catalyzed Transesterification of this compound with a Diol
Materials:
-
This compound
-
Diol of interest
-
Anhydrous solvent (e.g., THF, toluene)
-
Base catalyst (e.g., sodium methoxide, potassium carbonate)
-
Round-bottom flask
-
Distillation apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a distillation apparatus with a round-bottom flask, distillation head, and condenser under an inert atmosphere.
-
In the flask, dissolve the diol (1.0 - 1.2 eq.) in the anhydrous solvent.
-
Add the base catalyst (e.g., 0.05 - 0.1 eq. of sodium methoxide).
-
Heat the mixture gently to ensure the dissolution of the catalyst.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to a temperature that allows for the distillation of the 2-methoxyethanol byproduct.
-
Monitor the reaction by collecting the distillate and by analytical techniques (TLC, GC, NMR).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a mild acid if necessary.
-
Remove the solvent in vacuo.
-
Purify the resulting borate ester by appropriate methods such as distillation or chromatography.
Data Presentation
While specific quantitative data for the transesterification of this compound is not extensively available in the literature, the following table provides representative yields for the transesterification of a simple trialkyl borate (trimethyl borate) with various diols. These values can serve as a general guide for expected outcomes, though reaction conditions and the specific properties of this compound will influence the actual yields.
| Diol Substrate | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1,2-Ethanediol | None | 2 | 75 | General Knowledge |
| 1,2-Propanediol | p-TSA | 4 | 82 | General Knowledge |
| 1,3-Propanediol | None | 3 | 80 | General Knowledge |
| Pinacol | None | 1 | 95 | General Knowledge |
| Catechol | BF₃·OEt₂ | 0.5 | >90 | [1] |
Note: The yields are highly dependent on the efficiency of the removal of the alcohol byproduct.
Visualizations
Caption: Experimental workflow for the transesterification of this compound.
Caption: Simplified signaling pathway for acid-catalyzed borate ester formation.
Applications in Research and Drug Development
-
Protecting Group Chemistry: The formation of cyclic borate esters with diols is a common strategy to protect the diol functionality during multi-step syntheses of complex molecules and active pharmaceutical ingredients (APIs). The relative ease of formation and cleavage of borate esters makes them valuable protecting groups.
-
Synthesis of Boronic Acids and Esters: Trialkoxy borates are precursors in the synthesis of boronic acids and their esters, which are key building blocks in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
-
Dynamic Covalent Chemistry: The reversible nature of borate ester formation is utilized in the field of dynamic covalent chemistry to create self-healing materials, drug delivery systems, and sensors. The exchange of borate esters allows for the dynamic reorganization of molecular components in response to stimuli.
-
Bioconjugation: Boronic acids and their esters can form reversible covalent bonds with the diol moieties present in biomolecules like saccharides and glycoproteins. This interaction is exploited for biosensing, targeted drug delivery, and the purification of biological macromolecules.
Conclusion
This compound is a valuable reagent for the synthesis of a wide range of borate esters via transesterification. The provided protocols offer a foundation for researchers to develop specific synthetic procedures. The ability to form borate esters under mild conditions with tunable reactivity makes this chemistry a powerful tool in both fundamental research and the development of new therapeutics. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: The Role of Tris(2-methoxyethyl)borate in Stabilizing Solid Electrolyte Interphase (SEI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Tris(2-methoxyethyl)borate (TMEB) as an electrolyte additive for stabilizing the solid electrolyte interphase (SEI) in lithium-ion and lithium-metal batteries. Detailed experimental protocols for evaluating the efficacy of TMEB and quantitative data from relevant studies are presented to guide researchers in this field.
Introduction to this compound (TMEB) and its Role in SEI Stabilization
This compound (TMEB) is a borate ester compound investigated as an electrolyte additive to enhance the performance and stability of lithium batteries.[1] The stability of the solid electrolyte interphase (SEI), a passivation layer formed on the anode surface from the decomposition of the electrolyte, is crucial for the long-term cyclability and safety of lithium batteries. An ideal SEI should be ionically conductive for Li+ ions but electronically insulating to prevent further electrolyte decomposition.[2]
TMEB contributes to the formation of a more stable and effective SEI.[1] The boron center in TMEB is electron-deficient, acting as a Lewis acid that can interact with anions in the electrolyte, influencing the composition and morphology of the resulting SEI.[3][4] The methoxyethyl side chains are believed to enhance lithium salt solubility and ionic conductivity.[1] By participating in the initial formation of the SEI, TMEB helps to create a more robust and uniform protective layer, which can suppress the growth of lithium dendrites—a major safety concern in lithium-metal batteries.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data comparing electrolytes with and without TMEB or with its fluorinated analogs.
Table 1: Comparative Properties of Borate Ester Electrolytes [1]
| Property | TMEB | TFEB (Tris(2-fluoroethyl)borate) | TTFEB (Tris(2,2,2-trifluoroethyl)borate) | TEB (Triethyl borate) |
| Li Salt Solubility | ~1 M | ~1 M | <0.5 M | <0.5 M |
| Ionic Conductivity | 1.2 mS/cm | 1.0 mS/cm | Not reported | Not reported |
| Li Transference No. | 0.43 | 0.54 | Not reported | Not reported |
| Coulombic Efficiency | 51.7% | 97.1% | Not reported | Not reported |
Table 2: Electrochemical Performance with Borate-based Additives
| Electrolyte System | Additive | Initial Discharge Capacity | Capacity Retention | Coulombic Efficiency | Reference |
| LiNi1/3Co1/3Mn1/3O2/Graphite | 0.5 wt% TTFEB | 185.3 mAh g⁻¹ at 0.5 C | 89.5% after 100 cycles | Not Reported | [5] |
| Li/LiFePO4 | 1 M LiFSA in TMEB | Not Reported | - | 51.7% | [6] |
| Li/LiFePO4 | 1 M LiFSA in TFEB | Not Reported | - | 97.1% | [6] |
| NCM523/Li | 5 wt% LCTFEB | Not Reported | 91.0% after 500 cycles | Not Reported | [7] |
Note: Data for TMEB's direct impact on capacity retention is limited in the reviewed literature. TTFEB (Tris(2,2,2-trifluoroethyl) borate) and LCTFEB (Lithium cyano tris(2,2,2-trifluoroethyl) borate) are structurally related borate additives.
Signaling Pathways and Mechanisms
The mechanism by which TMEB stabilizes the SEI involves its electrochemical decomposition on the anode surface during the initial charging cycles. The resulting decomposition products incorporate into the SEI layer, modifying its chemical composition and mechanical properties.
Caption: Mechanism of TMEB-mediated SEI stabilization.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the role of TMEB in SEI stabilization. These are generalized procedures based on standard practices in battery research.
Preparation of TMEB-Containing Electrolyte
-
Materials:
-
Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC)). A common mixture is EC:DMC (1:1 v/v).
-
Lithium salt (e.g., 1 M Lithium hexafluorophosphate (LiPF₆)).
-
This compound (TMEB) additive.
-
-
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, mix the organic solvents in the desired ratio.
-
Slowly dissolve the lithium salt in the solvent mixture while stirring until a homogeneous solution is obtained.
-
Add the desired weight percentage (e.g., 0.5 wt%, 1 wt%, 2 wt%) of TMEB to the electrolyte and stir until fully dissolved.
-
Allow the electrolyte to rest for several hours to ensure complete dissolution and stabilization.
-
Electrochemical Performance Evaluation
This protocol outlines the assembly of a 2032-type coin cell and subsequent electrochemical testing.
-
Cell Assembly (in an Ar-filled glovebox):
-
Place the anode (e.g., graphite-coated copper foil or lithium metal foil) in the center of the negative cell casing.
-
Add a few drops of the TMEB-containing electrolyte to wet the anode surface.
-
Place a separator (e.g., Celgard 2325) on top of the anode.
-
Add a sufficient amount of electrolyte to saturate the separator.
-
Place the cathode (e.g., LiFePO₄ or NMC-coated aluminum foil) on the separator.
-
Place a stainless-steel spacer and a spring on top of the cathode.
-
Carefully place the positive cell casing on top and crimp the coin cell using a hydraulic crimping machine.
-
-
Formation Cycling and Performance Testing:
-
Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes.
-
Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles to form a stable SEI.
-
Conduct galvanostatic cycling at various C-rates (e.g., C/5, C/2, 1C) within a specific voltage window (e.g., 3.0-4.2 V for Li-ion) to evaluate rate capability and cycling stability. Record the charge/discharge capacities for each cycle.
-
Calculate the Coulombic efficiency (CE) for each cycle as (Discharge Capacity / Charge Capacity) * 100%.
-
Calculate the capacity retention after a certain number of cycles (e.g., 100 cycles) as (Discharge Capacity at Nth cycle / Initial Discharge Capacity) * 100%.
-
Caption: Experimental workflow for evaluating TMEB's effect on SEI.
X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI
XPS is a surface-sensitive technique used to determine the chemical composition of the SEI layer.
-
Sample Preparation:
-
After a set number of formation cycles, carefully disassemble the coin cell inside an argon-filled glovebox.
-
Gently rinse the anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.
-
Allow the anode to dry completely inside the glovebox.
-
Mount the dried anode on an XPS sample holder and transfer it to the XPS instrument using an air-sensitive transfer vessel to prevent exposure to air and moisture.
-
-
XPS Measurement:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans for the elements of interest, such as C 1s, O 1s, F 1s, P 2p, Li 1s, and B 1s.
-
Use an argon ion gun to sputter the surface for depth profiling to analyze the composition at different depths of the SEI.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to identify the different chemical species present (e.g., Li₂CO₃, LiF, R-O-CO₂-Li, borates).
-
Quantify the atomic concentration of each element to determine the relative composition of the SEI.
-
Compare the SEI composition of cells with and without the TMEB additive.
-
Conclusion
This compound shows promise as an electrolyte additive for improving the stability of the solid electrolyte interphase in lithium batteries. The available data suggests that while it enhances lithium salt solubility and ionic conductivity, its performance in terms of achieving high coulombic efficiency may be surpassed by its fluorinated counterparts like TFEB.[1][6] The provided protocols offer a standardized framework for researchers to further investigate the electrochemical behavior and SEI-forming properties of TMEB and other novel additives. A thorough evaluation using the described electrochemical and surface analysis techniques is essential to fully understand and optimize the role of TMEB in next-generation battery technologies.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. kratos.com [kratos.com]
- 3. Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach (Journal Article) | OSTI.GOV [osti.gov]
- 4. Quantitative Solid Electrolyte Interphase-Based Descriptors for Lithium Liquid Electrolyte Design [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA06228G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Tris(2-methoxyethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-methoxyethyl)borate is a versatile reagent in organic synthesis, notably utilized as a Lewis acid catalyst and a precursor in the formation of borate esters. A significant application lies in the synthesis of modified nucleosides, which are crucial building blocks for therapeutic oligonucleotides. Specifically, it is employed in the kilo-scale synthesis of 2'-O-(2-methoxyethyl)-pyrimidines, key components in second-generation antisense oligonucleotides.[1] This document provides detailed protocols and application notes for the use of this compound in the ring-opening of an anhydrouridine derivative, a critical step in the production of these valuable pharmaceutical intermediates.
Core Application: Synthesis of 2'-O-(2-methoxyethyl)-5-methyluridine
The primary application highlighted is the use of this compound as a reagent in the ring-opening of O-2,2'-anhydro-5-methyluridine to produce 2'-O-(2-methoxyethyl)-5-methyluridine. This reaction is a key step in the large-scale synthesis of modified pyrimidine nucleosides.[1] The process has been optimized for kilo-scale production, indicating its robustness and industrial relevance.[1]
Logical Workflow for the Synthesis
The overall synthetic process involves a Lewis acid-catalyzed ring-opening of the anhydro-nucleoside, followed by purification. The resulting 2'-O-(2-methoxyethyl)-5-methyluridine can then be further modified for incorporation into oligonucleotide chains.
References
Application Notes and Protocols: Tris(2-methoxyethyl)borate as a Precursor for Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their corresponding esters are pivotal intermediates in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These compounds are also of significant interest in medicinal chemistry and drug development, serving as enzyme inhibitors, diagnostic agents, and components of drug delivery systems.[1] The synthesis of boronic esters is, therefore, a critical area of research.
Tris(2-methoxyethyl)borate is a trialkyl borate that can serve as a versatile and cost-effective precursor for the synthesis of a wide array of boronic esters. Its utility stems from the reactivity of the boron-oxygen bonds, which can undergo nucleophilic attack by organometallic reagents or transesterification with diols. This document provides detailed application notes and generalized protocols for the use of this compound in the preparation of boronic esters.
Key Applications in Research and Drug Development
-
Suzuki-Miyaura Cross-Coupling: Boronic esters synthesized from this compound are key coupling partners in the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
-
Enzyme Inhibition: The boronic acid moiety can act as a transition-state analogue inhibitor for a variety of serine proteases and other enzymes, making boronic acid derivatives attractive candidates for drug discovery programs.[1]
-
Drug Delivery and Prodrugs: The reversible formation of boronate esters with diols can be exploited for the development of stimuli-responsive drug delivery systems and prodrug strategies.[1]
-
Sensors and Diagnostics: The interaction of boronic acids with saccharides allows for the design of fluorescent sensors for glucose and other biologically important diols.
Synthetic Pathways
Two primary synthetic routes allow for the conversion of this compound into valuable boronic esters: reaction with organometallic reagents and transesterification with diols.
Caption: General synthetic pathways to boronic esters from this compound.
Experimental Protocols
Note: The following protocols are generalized methods based on the known reactivity of similar trialkyl borates. Optimization for specific substrates may be required.
Protocol 1: Synthesis of Boronic Esters via Grignard Reagents
This protocol describes the reaction of this compound with a Grignard reagent to form an intermediate boronate, which is then esterified with a diol (e.g., pinacol).
Caption: Step-by-step workflow for the synthesis of boronic esters using Grignard reagents.
Materials:
-
This compound
-
Organohalide (R-X, where R is the desired organic moiety and X is Br, Cl, or I)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pinacol (or other suitable diol)
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet, add magnesium turnings. Add a solution of the organohalide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously. Once the reaction is initiated, add the remaining organohalide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Add the this compound solution dropwise to the cold Grignard reagent solution over 30-60 minutes, maintaining the temperature at -78 °C.
-
Workup and Esterification: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous HCl (1 M) until the solution is acidic.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Esterification: Filter the drying agent and concentrate the organic solution under reduced pressure. To the crude boronic acid, add the diol (e.g., pinacol, 1.1 equivalents) and a suitable solvent such as toluene or hexanes. Stir the mixture at room temperature or with gentle heating until the formation of the boronic ester is complete (can be monitored by TLC or GC-MS).
-
Purification: Remove the solvent under reduced pressure. The resulting crude boronic ester can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Synthesis of Boronic Esters via Transesterification
This protocol describes the direct exchange of the 2-methoxyethyl groups of this compound with a diol to form a cyclic boronic ester. This method is particularly useful for the preparation of diol-protected boronic acids.
Materials:
-
This compound
-
Diol (e.g., pinacol, catechol, or other 1,2- or 1,3-diols)
-
Toluene or other suitable high-boiling solvent
-
Dean-Stark apparatus (optional, for azeotropic removal of 2-methoxyethanol)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine this compound (1.0 equivalent), the desired diol (3.0 equivalents), and toluene.
-
Reaction: Heat the mixture to reflux. The 2-methoxyethanol byproduct can be removed by azeotropic distillation with toluene using a Dean-Stark trap to drive the reaction to completion. The reaction progress can be monitored by observing the amount of 2-methoxyethanol collected or by analytical techniques such as GC-MS or NMR spectroscopy.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude boronic ester can be purified by distillation under reduced pressure or by recrystallization.
Quantitative Data
Due to the limited availability of specific data for this compound as a precursor, the following table presents representative yields for the synthesis of various boronic esters using analogous trialkyl borates (e.g., trimethyl borate or triisopropyl borate) to provide an expectation of reaction efficiency.
| Entry | Organometallic Reagent/Diol | Precursor Borate Ester | Product Boronic Ester | Yield (%) | Reference Method |
| 1 | Phenylmagnesium bromide | Trimethyl borate | Phenylboronic acid pinacol ester | 75-85 | Grignard Reaction |
| 2 | n-Butyllithium | Triisopropyl borate | n-Butylboronic acid pinacol ester | 70-80 | Organolithium Reaction |
| 3 | 4-Methoxyphenylmagnesium bromide | Trimethyl borate | 4-Methoxyphenylboronic acid pinacol ester | 80-90 | Grignard Reaction |
| 4 | Pinacol | Triisopropyl borate | Isopropoxy-pinacolborane | 60-70 | Transesterification |
| 5 | Catechol | Trimethyl borate | Phenylboronic acid catechol ester | 85-95 | Transesterification |
Note: Yields are highly substrate-dependent and require optimization of reaction conditions.
Safety Precautions
-
Organometallic Reagents: Grignard and organolithium reagents are highly reactive, flammable, and corrosive. They should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous Solvents: Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Boron Compounds: While generally of low toxicity, boron compounds should be handled with care. Avoid inhalation of dust or vapors and skin contact.
-
Quenching: The quenching of organometallic reactions is highly exothermic and can release flammable gases. Perform quenching slowly and in an ice bath.
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable precursor for the synthesis of a diverse range of boronic esters for applications in organic synthesis, materials science, and drug discovery.
References
Application Notes and Protocols for Characterizing Tris(2-methoxyethyl)borate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of Tris(2-methoxyethyl)borate and its reactions using various analytical techniques. The protocols are intended to offer a starting point for researchers to develop their own specific methods.
Characterization of this compound
This compound is an organoboron compound with applications in organic synthesis, including as a catalyst for amide bond formation. Accurate characterization is crucial for ensuring its purity and understanding its reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for monitoring its reactions. ¹H, ¹³C, and ¹¹B NMR are all informative.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known amount of an internal standard (e.g., mesitylene) should be added.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Expected signals will correspond to the methoxy and ethyl protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals will correspond to the different carbon environments in the 2-methoxyethyl groups.
-
-
¹¹B NMR Spectroscopy:
-
Acquire a ¹¹B NMR spectrum. Boron-11 is a quadrupolar nucleus, so peaks can be broad.
-
The chemical shift is indicative of the coordination state of the boron atom. A single peak is expected for the trigonal borate ester.[1]
-
-
Data Processing: Process the spectra using appropriate software. Integrate the signals in the ¹H NMR spectrum to confirm the relative number of protons.
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.65 | t | -O-CH ₂-CH₂-O- |
| ¹H | ~3.55 | t | -O-CH₂-CH ₂-O- |
| ¹H | ~3.35 | s | -OCH ₃ |
| ¹³C | ~72 | - | -O-C H₂-CH₂-O- |
| ¹³C | ~68 | - | -O-CH₂-C H₂-O- |
| ¹³C | ~59 | - | -OC H₃ |
| ¹¹B | ~18 | br s | B(OR)₃ |
Note: These are illustrative chemical shifts and may vary slightly depending on the specific experimental conditions.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the characterization of this compound, often in combination with liquid chromatography.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.[2]
-
Instrumentation: Use an ESI-MS system. The analysis can be performed in either positive or negative ion mode, though borate esters can be detected in both.[3]
-
Infusion: Directly infuse the sample solution into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the compound.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [C₉H₂₁BO₆ + H]⁺ | 237.1450 | ~237.1 |
| [C₉H₂₁BO₆ + Na]⁺ | 259.1269 | ~259.1 |
Note: The observed m/z values are illustrative. High-resolution mass spectrometry (HRMS) would provide more accurate mass determination.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule and can be used to confirm the formation of the borate ester.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the B-O and C-O bonds. The absence of a broad O-H stretch (around 3300 cm⁻¹) from boric acid and the alcohol starting material indicates the completion of the esterification reaction.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretching |
| ~1450-1350 | B-O stretching |
| ~1150-1050 | C-O stretching |
Note: These are general ranges for borate esters and may vary for this compound.[4][5]
Application: Monitoring Amide Bond Formation Catalyzed by this compound
This compound can act as a catalyst for the direct amidation of carboxylic acids and amines.[6][7][8][9] Analytical techniques can be employed to monitor the progress of these reactions.
Reaction Monitoring by NMR Spectroscopy
Protocol: Quantitative ¹H NMR (qNMR) for Reaction Monitoring
-
Reaction Setup: In an NMR tube, combine the carboxylic acid, amine, this compound (catalytic amount, e.g., 10 mol%), a known amount of an internal standard, and a suitable deuterated solvent (e.g., toluene-d₈).
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0).
-
Reaction Progress: Heat the reaction mixture to the desired temperature and acquire spectra at regular intervals.
-
Data Analysis:
-
Identify characteristic signals for the starting materials (e.g., α-protons of the carboxylic acid and amine) and the product (e.g., α-protons of the amide).
-
Integrate these signals relative to the internal standard.
-
Calculate the concentration of reactants and products at each time point to determine the reaction kinetics.
-
Illustrative Data for Reaction Monitoring (Hypothetical Reaction)
Reaction: Phenylacetic acid + Benzylamine → N-Benzyl-2-phenylacetamide
| Time (h) | Phenylacetic Acid (mol%) | Benzylamine (mol%) | Amide Product (mol%) |
| 0 | 100 | 100 | 0 |
| 1 | 75 | 75 | 25 |
| 2 | 55 | 55 | 45 |
| 4 | 25 | 25 | 75 |
| 8 | 10 | 10 | 90 |
Catalytic Cycle for Borate Ester-Catalyzed Amidation
Caption: Proposed catalytic cycle for amide formation.
Reaction Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC), particularly using Hydrophilic Interaction Liquid Chromatography (HILIC), is effective for analyzing the polar reactants and products in amidation reactions, and for separating the borate catalyst.
Protocol: HILIC-UV/MS for Reaction Monitoring
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture, quench the reaction (if necessary), and dilute with a suitable solvent (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate). A high organic content is used to retain polar compounds.[10][11][12]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
-
Detection:
-
UV Detector: Monitor at a wavelength where the aromatic reactants and products absorb.
-
Mass Spectrometer (MS): Couple the HPLC to an ESI-MS to confirm the identity of the peaks based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Generate a calibration curve for the starting materials and the product.
-
Determine the concentration of each species in the reaction aliquots to monitor the reaction progress.
-
Illustrative HPLC Data
| Compound | Retention Time (min) |
| Phenylacetic acid | 3.5 |
| Benzylamine | 4.2 |
| N-Benzyl-2-phenylacetamide | 6.8 |
| This compound | 2.1 |
Note: Retention times are illustrative and will depend on the specific HPLC method.
Experimental Workflow for HPLC-MS Reaction Monitoring
Caption: Workflow for monitoring amidation reactions by HPLC-MS.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Esterification of borate with NAD+ and NADH as studied by electrospray ionization mass spectrometry and 11B NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Borate-Ester-Catalyzed Synthesis of Complex Amides - SYNFORM - Thieme Chemsitry [thieme.de]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: Tris(2-methoxyethyl)borate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Tris(2-methoxyethyl)borate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional vacuum distillation and column chromatography using neutral alumina. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: Why is my this compound sample cloudy or have a lower than expected yield after purification?
A2: Cloudiness or low yield is often due to hydrolysis of the borate ester.[1][2] this compound is sensitive to moisture and can react with water to form boric acid and 2-methoxyethanol. It is crucial to use anhydrous conditions throughout the purification process and storage.
Q3: Can I use silica gel for column chromatography of this compound?
A3: It is generally not recommended to use silica gel for the chromatography of borate esters. The slightly acidic nature of silica gel can lead to the hydrolysis or degradation of the compound on the column, resulting in poor separation and low recovery. Neutral alumina is a more suitable stationary phase.[3][4]
Q4: What are the likely impurities in a crude sample of this compound?
A4: Common impurities include unreacted starting materials such as boric acid and 2-methoxyethanol, as well as byproducts from hydrolysis. If the synthesis involves azeotropic removal of water, residual solvent from this process might also be present.
Q5: How should I store purified this compound?
A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[5]
Troubleshooting Guides
Problem 1: Low Yield After Vacuum Distillation
| Possible Cause | Troubleshooting Step |
| Product Hydrolysis | Ensure all glassware is thoroughly dried and the vacuum system is free of leaks to prevent moisture contamination. |
| Incomplete Distillation | Monitor the distillation temperature and pressure closely. A sudden drop in pressure can indicate the end of the main fraction. |
| Decomposition at High Temperatures | If the compound is suspected to be thermally sensitive, use a lower distillation temperature with a higher vacuum. |
| Product Loss in Fore-run | Collect a small fore-run fraction to remove any residual volatile impurities before collecting the main product fraction. |
Problem 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Switch from silica gel to neutral alumina to avoid on-column reactions.[3][4] |
| Incorrect Eluent Polarity | Optimize the solvent system. Start with a non-polar solvent and gradually increase the polarity to elute the desired compound. |
| Column Overloading | Use an appropriate ratio of crude material to stationary phase (typically 1:30 to 1:50 by weight). |
| Sample Application | Apply the sample to the column in a minimal amount of the initial eluent to ensure a narrow starting band. |
Data Presentation
The following table summarizes key physical data for this compound and a related compound.
| Property | This compound | Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate |
| CAS Number | 14983-42-7[6] | 30989-05-0[][8] |
| Molecular Formula | C₉H₂₁BO₆[6] | C₂₁H₄₅BO₁₂[][8] |
| Molecular Weight | 236.07 g/mol [6] | 500.39 g/mol [9] |
| Appearance | Colorless Powder[6] | Clear Liquid[] |
| Boiling Point | Not available | 493.3°C at 760 mmHg[] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a general guideline based on the purification of similar borate esters and should be optimized for this compound.[10]
-
Preparation: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect a small fore-run fraction containing any low-boiling impurities.
-
Increase the temperature to distill the main fraction at a steady rate. The boiling point will depend on the vacuum achieved.
-
Collect the main fraction in a pre-weighed, dry receiving flask.
-
-
Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Storage: Transfer the purified product to a clean, dry, and inert-atmosphere-filled storage container.
Protocol 2: Purification by Column Chromatography on Neutral Alumina
This protocol provides a general procedure for the purification of borate esters using neutral alumina.[11][12][13]
-
Column Packing:
-
Select a glass column of appropriate size.
-
Add a small plug of glass wool at the bottom.
-
Dry-pack the column with neutral alumina (Brockmann activity I or II). The amount of alumina should be 30-50 times the weight of the crude material.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the alumina bed.
-
-
Equilibration: Pre-elute the column with the initial, non-polar eluent until the packing is fully wetted and equilibrated.
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or heptane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) to elute the desired compound.
-
-
Fraction Collection: Collect fractions and monitor the separation using an appropriate analytical technique (e.g., TLC if a suitable visualization method is available, or GC-MS).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Storage: Store the purified product under anhydrous conditions.
Mandatory Visualization
Caption: A decision tree for selecting the appropriate purification method.
Caption: A workflow for troubleshooting common purification issues.
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]
- 8. Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | C21H45BO12 | CID 14402222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | 30989-05-0 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. epa.gov [epa.gov]
- 12. web.uvic.ca [web.uvic.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Tris(2-methoxyethyl)borate
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of Tris(2-methoxyethyl)borate and related borate esters. Adherence to these protocols is critical for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a borate ester. Borate esters are used in a variety of applications. For example, a related compound, Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate, is noted for its high thermal stability and ionic conductivity, making it useful as a flame retardant and as an electrolyte in advanced lithium-ion batteries.[1] Another variant, Tris(2,2,2-trifluoroethyl) borate, serves as a specialized reagent for promoting the formation of amides from carboxylic acids and amines in organic synthesis.[2]
Q2: Why is this compound considered moisture-sensitive?
A2: The central boron atom in this compound is electrophilic and susceptible to nucleophilic attack by water. This leads to a rapid hydrolysis reaction, which breaks the borate ester bonds (B-O) to form boric acid and the corresponding alcohol, 2-methoxyethanol. This degradation is often irreversible and can occur even with trace amounts of moisture from the atmosphere.[3]
Q3: How can I visually identify if my this compound has been contaminated by moisture?
A3: While this compound is often supplied as a clear, colorless liquid or a white powder, moisture contamination can lead to noticeable changes.[4][5][] Signs of degradation include the liquid turning cloudy or the formation of solid precipitates (boric acid). For powdered forms, moisture exposure can cause caking or clumping.[7] Any deviation from a clear, homogenous liquid or a free-flowing powder should be treated as a sign of potential contamination.
Q4: What are the definitive storage and handling procedures for this compound?
A4: To maintain its integrity, the compound must be stored in a tightly closed container in a dry, cool, and well-ventilated area.[8] It is crucial to store it under an inert atmosphere (e.g., argon or dry nitrogen). When handling, always use inert atmosphere techniques, such as a glovebox or a Schlenk line, to prevent exposure to ambient moisture.[9] Personal protective equipment, including suitable gloves and eye protection, should always be worn.
Q5: What types of solvents are compatible with this compound?
A5: Only anhydrous (dry), aprotic solvents should be used. Protic solvents like water or alcohols will react with the borate ester. It is imperative to ensure that any solvent used in a reaction with this compound has been rigorously dried using appropriate methods (see Experimental Protocols).
Q6: What are the primary safety concerns when working with this compound?
A6: Users should avoid all personal contact, including inhalation.[9] It is recommended to wear protective gloves, clothing, and eye/face protection. Handling should occur in a well-ventilated place, such as a chemical fume hood.[8] Some borate compounds are suspected of damaging fertility or the unborn child, so all safety precautions must be read and understood before use.[10][11]
Troubleshooting Guide
Q: My reaction is showing low or no yield. Could the this compound be the issue?
A: Yes, this is a classic symptom of reagent degradation. If the borate ester has been hydrolyzed by moisture, it is no longer active for its intended purpose. It is recommended to use a fresh bottle or a properly stored aliquot of the reagent and repeat the experiment, ensuring all solvents and glassware are scrupulously dry.
Q: I am observing unexpected byproducts in my analysis (e.g., NMR, LC-MS). What could they be?
A: If you have used this compound, unexpected byproducts are likely its hydrolysis products: boric acid and 2-methoxyethanol. The presence of these species is a strong indicator that your reagent or reaction conditions were contaminated with water.
Q: The reagent at the bottom of the bottle appears viscous or has solidified. Can I still use the liquid from the top?
A: No. Any change in physical appearance indicates that moisture has entered the container and initiated decomposition. The entire contents of the bottle should be considered compromised and should be disposed of according to safety regulations.[8] Using any portion of a contaminated bottle will lead to unreliable and unrepeatable results.
Quantitative Data
Table 1: Physical and Chemical Properties of a Representative Borate Ester (Data for Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate, CAS 30989-05-0)
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₄₅BO₁₂ | [1][] |
| Molecular Weight | 500.39 g/mol | [10][12] |
| Boiling Point | 493.3°C at 760 mmHg | [1][] |
| Density | 1.056 g/cm³ | [1][] |
| Appearance | Clear liquid or white powder | [4][] |
Table 2: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, dry place (< 29°C) | [7][8] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Inferred from sensitivity |
| Humidity | Low humidity environment (<45% RH) | [7] |
| Container | Tightly sealed original container | [8][9] |
| Handling | In a glovebox or via Schlenk line techniques | Inferred from sensitivity |
| Personal Protection | Chemical-resistant gloves, safety goggles, lab coat | [8] |
Visualized Workflows and Pathways
References
- 1. Cas 30989-05-0,tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | lookchem [lookchem.com]
- 2. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] Borate, CasNo.30989-05-0 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 5. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]
- 7. borax.com [borax.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate - Safety Data Sheet [chemicalbook.com]
- 11. Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | C21H45BO12 | CID 14402222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Tris(2-methoxyethyl)borate in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tris(2-methoxyethyl)borate in organic synthesis. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve potential side reactions and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound is an organoboron compound, specifically a borate ester. In organic synthesis, it can serve as a mild Lewis acid catalyst, a reagent for the formation of boronic acids or esters, and as a protecting group for diols. Its utility has been noted in reactions such as amide bond formation and as a precursor for more complex organoboron reagents.[1][2]
Q2: What are the most common side reactions associated with this compound?
The most prevalent side reactions involving this compound are hydrolysis and transesterification. These reactions are common to most borate esters and can be influenced by the presence of water, alcohols, or diols in the reaction mixture.[1][3] In the context of cross-coupling reactions where boronic acids or esters are intermediates, side reactions like protodeboronation and homocoupling can also occur.[4][5][6]
Q3: How can I minimize the hydrolysis of this compound during my reaction?
To minimize hydrolysis, it is crucial to use anhydrous reaction conditions. This includes using dry solvents and inert atmospheres (e.g., nitrogen or argon). The rate of hydrolysis is dependent on the steric hindrance of the alkyl groups on the borate ester; however, even with bulky groups, moisture will lead to the formation of boric acid and 2-methoxyethanol.[3]
Q4: Can this compound undergo transesterification with other alcohols in the reaction mixture?
Yes, this compound can undergo transesterification with other alcohols or diols present in the reaction mixture. This equilibrium reaction can lead to the formation of mixed borate esters, which may affect the desired reactivity. To control this, it is advisable to use the desired alcohol as the solvent if possible or to remove the displaced 2-methoxyethanol to drive the equilibrium towards the desired product.[7][8]
Q5: Is this compound compatible with strong acids and bases?
No, this compound is generally not compatible with strong acids and bases. Strong acids can catalyze the hydrolysis of the ester, while strong bases can lead to the formation of borate complexes and promote other undesired reactions. It is recommended to use this reagent under neutral or mildly acidic/basic conditions.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the borate ester | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Transesterification with other nucleophiles | If the reaction mixture contains other alcohols or diols, consider using an excess of this compound or removing the byproduct alcohol (2-methoxyethanol) via a Dean-Stark trap. |
| Insufficient reactivity (Lewis acidity) | For reactions requiring Lewis acid catalysis, this compound is a relatively mild Lewis acid.[1] A stronger Lewis acid may be required. The Lewis acidity can be influenced by the solvent and other coordinating species. |
| Protodeboronation of boronic acid intermediate | In reactions where a boronic acid is formed in situ (e.g., for Suzuki-Miyaura coupling), protodeboronation can be a significant side reaction, leading to the formation of an arene instead of the desired coupled product. This is often promoted by acidic conditions or residual water. Careful control of pH and anhydrous conditions are critical.[9] |
Problem 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Homocoupling of boronic acid intermediates | In palladium-catalyzed cross-coupling reactions, the homocoupling of the organoboron species can occur, especially in the presence of oxygen or other oxidants. Ensure the reaction mixture is thoroughly degassed.[6] |
| Multiple additions with organometallic reagents | When reacting this compound with strong nucleophiles like Grignard or organolithium reagents to form boronic esters, multiple additions to the boron center can occur.[10] Use of a sterically hindered borate ester or careful control of stoichiometry and temperature (-78 °C) can mitigate this. |
| Polymerization | As a Lewis acid, this compound can potentially initiate the polymerization of susceptible monomers (e.g., styrenes, epoxides).[1][11] If working with such substrates, consider alternative non-Lewis acidic reagents or catalysts. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation Catalyzed by a Borate Ester
This protocol is a general guideline for the direct amidation of a carboxylic acid and an amine using a borate ester catalyst, adapted from literature procedures.[2]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.1 mmol), and a suitable solvent (e.g., toluene, 5 mL).
-
Add this compound (5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In-situ Formation and Use of a Boronic Ester for Suzuki-Miyaura Coupling
This protocol provides a general method for the formation of an aryl boronic ester from an aryl halide, followed by a Suzuki-Miyaura cross-coupling reaction.
Step A: Borylation of Aryl Halide
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the mixture at 80-100 °C until the starting aryl halide is consumed (monitor by GC-MS or TLC).
-
Cool the reaction to room temperature. The resulting mixture containing the boronic ester can often be used directly in the next step.
Step B: Suzuki-Miyaura Coupling
-
To the crude boronic ester mixture from Step A, add the coupling partner (e.g., an aryl bromide, 1.0 mmol), an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the biphasic mixture to reflux (80-100 °C) with vigorous stirring until the reaction is complete.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Borate esters - Wikipedia [en.wikipedia.org]
- 2. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Tris(2-methoxyethyl)borate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Tris(2-methoxyethyl)borate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a borate ester compound.[1][2] Like other borate esters, it is susceptible to hydrolysis, which is a chemical reaction with water that breaks the ester bonds. This degradation can impact the performance and reliability of experiments by altering the chemical properties and purity of the starting material.
Q2: What are the primary factors that contribute to the hydrolysis of this compound?
The primary factor is exposure to moisture. The presence of water, even in trace amounts from atmospheric humidity, can initiate the hydrolysis process. Other contributing factors can include the pH of the solution and the presence of certain catalysts.[3]
Q3: How can I visually identify if my this compound has undergone hydrolysis?
While there may not be a distinct visual cue for partial hydrolysis, significant degradation could potentially lead to changes in the physical appearance of the product, such as a change in clarity or the formation of precipitates (boric acid). For accurate determination, analytical techniques such as NMR spectroscopy would be necessary to detect the presence of hydrolysis products.
Troubleshooting Guide
Issue: Suspected Hydrolysis of this compound in an ongoing experiment.
| Potential Cause | Recommended Action |
| Moisture in Solvents or Reagents | 1. Use anhydrous solvents and reagents for all experiments involving this compound. 2. If possible, dry solvents using appropriate methods (e.g., molecular sieves, distillation over a drying agent) before use. |
| Atmospheric Moisture | 1. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques. 2. Minimize the time the container of this compound is open to the atmosphere. |
| Improper Storage | 1. Ensure this compound is stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] 2. Store the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) to minimize exposure to humidity.[5] |
| Incompatible Reaction Conditions | 1. Avoid strongly acidic or basic conditions, as these can catalyze hydrolysis.[3] 2. If pH control is necessary, consider using a non-aqueous or aprotic buffer system if compatible with your reaction. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under Inert Atmosphere
Objective: To minimize exposure of this compound to atmospheric moisture during handling.
Materials:
-
This compound in its original container
-
Glove box or Schlenk line with a supply of inert gas (Nitrogen or Argon)
-
Dry, clean glassware (e.g., round-bottom flask, graduated cylinder)
-
Syringes and needles (if handling as a liquid) or a clean, dry spatula (if a solid)
-
Septa for sealing flasks
Procedure:
-
Place the sealed container of this compound and all necessary glassware and tools inside the glove box antechamber.
-
Evacuate and refill the antechamber with inert gas for at least three cycles.
-
Move the materials into the main chamber of the glove box.
-
Allow the container of this compound to equilibrate to the glove box temperature.
-
Carefully open the container.
-
Quickly and carefully dispense the required amount of this compound into the reaction vessel.
-
Tightly reseal the original container of this compound.
-
Seal the reaction vessel (e.g., with a septum).
-
The reaction vessel can now be removed from the glove box for the subsequent steps of the experiment.
Protocol 2: Use of a Desiccator for Storage
Objective: To provide a low-moisture environment for the storage of this compound.
Materials:
-
Glass or plastic desiccator with a well-fitting lid
-
Desiccant (e.g., indicating silica gel, calcium chloride)
-
Porcelain or plastic plate to support the container
Procedure:
-
Ensure the desiccator is clean and dry.
-
Fill the bottom of the desiccator with a fresh layer of desiccant. If using indicating silica gel, ensure it is blue (dry) and not pink (saturated).
-
Place the support plate over the desiccant.
-
Ensure the container of this compound is tightly sealed.
-
Place the sealed container on the support plate inside the desiccator.
-
Lightly grease the rim of the desiccator lid with vacuum grease to ensure an airtight seal.
-
Slide the lid onto the desiccator to close it.
-
Store the desiccator in a cool, dark, and well-ventilated area.
-
Regularly check the indicating desiccant and regenerate or replace it when it becomes saturated.
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent the hydrolysis of this compound.
Caption: A simplified diagram showing the hydrolysis of a borate ester into boric acid and an alcohol.
References
- 1. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | C21H45BO12 | CID 14402222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 98958-21-5 | Benchchem [benchchem.com]
- 5. nareshent.com [nareshent.com]
troubleshooting poor performance of Tris(2-methoxyethyl)borate in batteries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Tris(2-methoxyethyl)borate (TMEB) in battery applications.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation and testing of TMEB-based electrolytes.
Issue 1: Rapid Capacity Fading or Poor Cycling Stability
-
Question: My battery with a TMEB-based electrolyte shows a rapid decline in capacity after only a few cycles. What are the potential causes and solutions?
-
Answer: Rapid capacity fading is a common issue and can stem from several factors related to the electrolyte and its interaction with the electrodes.
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Unstable Solid Electrolyte Interphase (SEI): TMEB is known to participate in the formation of the SEI layer. An unstable or continuously reforming SEI can consume lithium ions and electrolyte components, leading to capacity loss.[1] The SEI formed from TMEB might be less robust compared to those formed by other additives, leading to a porous and unstable lithium morphology.
-
Electrolyte Decomposition: TMEB has a moderate oxidative stability of around 4.2 V. If your cell operates at or above this voltage, the electrolyte may be decomposing, leading to side reactions that consume active materials and degrade performance.
-
Moisture Contamination: TMEB is sensitive to moisture, which can lead to hydrolysis, forming boric acid and 2-methoxyethanol. These byproducts can negatively impact the electrochemical performance of the cell.
Troubleshooting Steps:
-
Verify Operating Voltage: Ensure the upper cutoff voltage of your cycling protocol does not exceed the electrochemical stability window of the TMEB electrolyte.
-
Optimize TMEB Concentration: The concentration of TMEB can influence SEI formation and stability. Experiment with different weight percentages of TMEB in your electrolyte formulation.
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Use Co-additives: Consider incorporating film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to help form a more stable and protective SEI layer on the anode.
-
Ensure Anhydrous Conditions: All components of the electrolyte and the cell assembly process must be handled under anhydrous conditions (e.g., in an argon-filled glovebox) to prevent moisture contamination.
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Characterize the SEI: After cycling, disassemble the cell in a controlled environment and use techniques like X-ray photoelectron spectroscopy (XPS) to analyze the composition of the SEI on the electrode surfaces. This can provide insights into the degradation mechanisms.
-
Issue 2: Low Ionic Conductivity
-
Question: The ionic conductivity of my TMEB-based electrolyte is lower than expected, leading to poor rate capability. How can I improve it?
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Answer: Low ionic conductivity can be a significant bottleneck for battery performance, especially at high charge/discharge rates.
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Sub-optimal Salt Concentration: The ionic conductivity of an electrolyte is highly dependent on the concentration of the lithium salt. There is typically an optimal concentration at which conductivity is maximized.
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High Viscosity: TMEB-based electrolytes can have higher viscosity compared to standard carbonate-based electrolytes, which can impede ion transport.
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Incomplete Salt Dissociation: The solvation power of TMEB might be insufficient for complete dissociation of the lithium salt, reducing the number of free charge carriers.
Troubleshooting Steps:
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Vary Lithium Salt Concentration: Prepare electrolytes with a range of lithium salt concentrations (e.g., 0.8 M, 1.0 M, 1.2 M) to find the optimal concentration for ionic conductivity.
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Incorporate Co-solvents: Add low-viscosity co-solvents such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) to the electrolyte formulation to reduce the overall viscosity and enhance ion mobility.
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Select an Appropriate Lithium Salt: The choice of lithium salt can significantly impact ionic conductivity. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium bis(fluorosulfonyl)imide (LiFSI) often exhibit better solubility and lead to higher conductivities compared to lithium hexafluorophosphate (LiPF6) in some non-aqueous electrolytes.
-
Measure Ionic Conductivity: Use electrochemical impedance spectroscopy (EIS) to measure the ionic conductivity of your different electrolyte formulations at various temperatures.
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Issue 3: Poor Rate Capability
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Question: My battery performs well at low C-rates, but the capacity drops significantly at higher rates. What could be the issue?
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Answer: Poor rate capability is often linked to limitations in ion transport and interfacial kinetics.
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High Interfacial Impedance: A thick or resistive SEI layer can hinder the transfer of lithium ions between the electrolyte and the electrode, leading to high interfacial impedance and poor rate performance.
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Low Ionic Conductivity: As discussed in the previous issue, low bulk ionic conductivity of the electrolyte will limit the rate at which lithium ions can move between the electrodes.
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Electrode Material Properties: The intrinsic properties of your electrode materials, such as particle size and porosity, also play a crucial role in rate capability.
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge to analyze the interfacial and charge-transfer resistances. An increase in the semicircle diameter in the Nyquist plot with cycling can indicate the growth of a resistive SEI layer.
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Optimize Electrolyte Composition: Refer to the troubleshooting steps for low ionic conductivity to improve the bulk transport properties of your electrolyte.
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Enhance SEI Quality: Utilize co-additives (e.g., FEC, VC) to form a thinner and more conductive SEI layer.
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Review Electrode Fabrication: Ensure your electrode slurry is well-mixed and the coating is uniform to facilitate good electronic and ionic conductivity within the electrode structure.
-
Quantitative Data Summary
The following tables summarize key performance metrics for TMEB and related borate-based electrolytes.
Table 1: Comparison of Physicochemical Properties of Borate Esters
| Property | This compound (TMEB) | Tris(2-fluoroethyl)borate (TFEB) | Triethyl borate (TEB) |
| Lithium Salt Solubility | ~1 M | ~1 M | <0.5 M |
| Lithium Transference Number (tLi+) | 0.43 | 0.54 | - |
| Oxidative Stability | ~4.2 V vs. Li/Li⁺ | >4.5 V vs. Li/Li⁺ | - |
| Coulombic Efficiency (in Li metal batteries) | 51.7% | 97.1% | - |
Data sourced from BenchChem
Experimental Protocols
This section provides detailed methodologies for key experiments involving TMEB-based electrolytes.
1. Synthesis and Purification of this compound (TMEB)
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Reaction: TMEB is typically synthesized via the esterification of boric acid with 2-methoxyethanol. H₃BO₃ + 3CH₃OCH₂CH₂OH → B(OCH₂CH₂OCH₃)₃ + 3H₂O
-
Procedure:
-
Combine boric acid and 2-methoxyethanol in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap. Toluene can be used as an azeotropic agent to remove water.
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Heat the mixture to reflux. The reaction is driven to completion by the removal of water.
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After the reaction is complete (as indicated by the cessation of water collection), cool the mixture to room temperature.
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Purify the crude product by vacuum distillation to remove unreacted starting materials and byproducts.
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Confirm the purity of the final product using ¹H and ¹³C NMR spectroscopy. The absence of signals from the starting materials indicates high purity.
-
2. Preparation of TMEB-based Electrolyte
-
Materials:
-
This compound (TMEB), synthesized and purified as described above.
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Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI), battery grade.
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Carbonate co-solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC)), battery grade.
-
-
Procedure (to be performed in an argon-filled glovebox):
-
Accurately weigh the desired amount of lithium salt and dissolve it in the chosen carbonate solvent(s) to create a stock solution of the desired molarity (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
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Prepare the final electrolyte by adding the desired weight percentage of TMEB to the lithium salt stock solution.
-
Stir the mixture overnight at room temperature to ensure complete dissolution and homogeneity.
-
Store the electrolyte in a sealed container inside the glovebox.
-
3. Coin Cell Assembly (CR2032)
-
Components:
-
Cathode and anode discs (punched to the appropriate diameter).
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Separator (e.g., Celgard 2400).
-
CR2032 coin cell components (case, spacer, spring, gasket).
-
TMEB-based electrolyte.
-
-
Procedure (to be performed in an argon-filled glovebox):
-
Place the cathode disc in the center of the coin cell case.
-
Add a few drops of the TMEB-based electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
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Add a few more drops of electrolyte to wet the separator.
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Place the anode disc on top of the separator.
-
Place a spacer and then the spring on top of the anode.
-
Carefully place the gasket and the cap on top of the assembly.
-
Crimp the coin cell using a hydraulic crimping machine to ensure proper sealing.
-
Let the assembled cell rest for several hours before electrochemical testing to ensure complete wetting of the electrodes.
-
4. Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup with a working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.
-
Scan the potential at a slow rate (e.g., 0.1 mV/s) within the desired voltage window to determine the electrochemical stability of the TMEB electrolyte.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS on the assembled coin cells at different states of charge and after a certain number of cycles.
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the resulting Nyquist plot to determine the bulk resistance, SEI resistance, and charge-transfer resistance.
-
-
Galvanostatic Cycling:
-
Cycle the coin cells at various C-rates (e.g., C/10, C/5, 1C) within a defined voltage range.
-
Record the charge and discharge capacities, coulombic efficiency, and capacity retention over a large number of cycles to evaluate the long-term performance of the TMEB-based electrolyte.
-
Visualizations
Troubleshooting Logic for Poor Cycling Performance
A decision tree for troubleshooting poor cycling performance in batteries with TMEB-based electrolytes.
Experimental Workflow for TMEB-based Coin Cell Testing
A flowchart outlining the key steps for preparing and testing TMEB-based coin cells.
References
common impurities in commercial Tris(2-methoxyethyl)borate and their effects
Welcome to the technical support center for Tris(2-methoxyethyl)borate. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic borate ester. Its primary applications in research and development include its use as a component in electrolytes for lithium-ion batteries and as a reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Q2: What are the common impurities in commercial this compound?
Commercial this compound is typically synthesized from boric acid and 2-methoxyethanol. Therefore, the most common impurities are residual amounts of these starting materials and the byproduct of the reaction, which is water.
Q3: What is a typical purity level for commercial this compound?
While specifications can vary between suppliers, a typical purity for commercial grades of this compound is often ≥95%.[1] For high-purity grades, it can be 99% or higher.[2][3] A related compound, Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate, is also commercially available with purities of 99% and 99.9%.[2][4]
Q4: How can I detect and quantify impurities in my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of boronic acids and their esters.[5][6] Specifically, reversed-phase HPLC can be used to separate and quantify non-volatile impurities. For water content, Karl Fischer titration is the standard method for accurate determination in organic solvents and electrolytes.[7][8][9]
Troubleshooting Guides
Section 1: Issues in Lithium-Ion Battery Applications
The performance of this compound as an electrolyte component can be significantly affected by the presence of impurities. Below is a guide to troubleshoot common problems.
Problem 1: Poor cycling stability and capacity fade in the battery.
-
Possible Cause: Presence of excess water in the electrolyte.
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Explanation: Water can react with the lithium salt in the electrolyte (e.g., LiPF₆) to generate hydrofluoric acid (HF).[7] This can lead to the degradation of the solid electrolyte interphase (SEI) layer, corrosion of the electrodes, and overall diminished battery performance. While some studies suggest that very small, controlled amounts of water might not be detrimental, the general consensus is that water is a harmful impurity in lithium-ion battery electrolytes.[7][9]
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content in your this compound and the final electrolyte mixture. The water content in electrolytes for lithium-ion batteries should ideally be below 20 ppm.[7]
-
Dry the Components: If the water content is high, consider drying the this compound using appropriate methods such as vacuum distillation or by using molecular sieves. Ensure all other electrolyte components and the battery assembly environment are scrupulously dry.
-
Source High-Purity Reagent: Procure this compound with a specified low water content from a reputable supplier.
-
Problem 2: Increased internal resistance and poor rate capability.
-
Possible Cause: Presence of unreacted 2-methoxyethanol.
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Explanation: 2-Methoxyethanol is a protic solvent containing hydroxyl groups. These can react with the highly reactive lithium metal or lithiated graphite anode, leading to the formation of lithium alkoxides and hydrogen gas. This can disrupt the formation of a stable SEI layer and increase the interfacial resistance.
-
Troubleshooting Steps:
-
Check Purity: Verify the purity of your this compound using techniques like Gas Chromatography (GC) or HPLC to check for residual 2-methoxyethanol.
-
Purification: If significant levels of 2-methoxyethanol are present, purification by vacuum distillation may be necessary.
-
Supplier Qualification: Ensure your supplier provides a certificate of analysis with specified limits for residual starting materials.
-
Problem 3: Inconsistent battery performance and formation of a non-uniform SEI layer.
-
Possible Cause: Presence of boric acid impurity.
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Explanation: The effect of boric acid in lithium-ion batteries is complex. While some studies have explored the intentional use of boric acid as an additive to improve SEI stability and overall performance, its uncontrolled presence as an impurity can lead to inconsistent results.[10][11][12][13][14] The reaction of boric acid at the electrode surfaces can alter the desired electrochemical processes.
-
Troubleshooting Steps:
-
Quantify Boric Acid: Use a suitable analytical method, such as titration or HPLC, to determine the concentration of boric acid.
-
Purification: If necessary, boric acid can be removed through appropriate purification techniques.
-
Consistent Sourcing: Maintain consistency in the source and batch of this compound to minimize variability in impurity profiles.
-
Section 2: Issues in Suzuki-Miyaura Cross-Coupling Reactions
Impurities in this compound can negatively impact the efficiency and outcome of Suzuki-Miyaura reactions.
Problem 1: Low yield of the desired cross-coupling product.
-
Possible Cause: Hydrolysis of the boronic acid/ester due to excess water.
-
Explanation: While Suzuki-Miyaura reactions are often performed in the presence of water, excessive amounts can lead to the hydrolysis of the boronic acid or ester starting material, rendering it inactive for the catalytic cycle.[15]
-
Troubleshooting Steps:
-
Control Water Content: While anhydrous conditions are not always necessary and sometimes water is intentionally added, ensure the total water content is controlled and reproducible. If using this compound as a solvent or reagent, be aware of its water content.
-
Degas Solvents: Ensure all solvents, including any water added to the reaction mixture, are properly degassed to remove dissolved oxygen, which can also lead to side reactions like homocoupling.[16]
-
Problem 2: Formation of significant side products, such as homocoupling of the boronic acid.
-
Possible Cause: Presence of oxygen and/or impurities that affect the palladium catalyst.
-
Explanation: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and can be promoted by the presence of oxygen.[16] Other impurities could potentially interfere with the palladium catalyst's activity or stability.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels.
-
Reagent Purity: Use high-purity this compound and other reagents to avoid introducing contaminants that could poison the catalyst.[5][6]
-
Optimize Reaction Conditions: Re-evaluate the choice of palladium catalyst, ligand, base, and solvent system, as these can all influence the prevalence of side reactions.[15][17][18]
-
Data Presentation
Table 1: Summary of Common Impurities and Their Effects
| Impurity | Potential Source | Effect on Lithium-Ion Batteries | Effect on Suzuki-Miyaura Coupling | Recommended Action |
| Water | Synthesis byproduct, atmospheric absorption | Degrades electrolyte, causes gas formation, leads to capacity fade.[7] | Can lead to hydrolysis of boronic acid/ester, affecting yield.[15] | Quantify with Karl Fischer titration; dry reagents and solvents. |
| Boric Acid | Unreacted starting material | Can alter SEI formation; effects are concentration-dependent.[10][11][12][13][14] | Generally considered an inactive form of boron for the coupling. | Quantify and ensure consistent levels; purify if necessary. |
| 2-Methoxyethanol | Unreacted starting material | Can react with electrodes, disrupt SEI formation, and increase internal resistance. | Can act as a ligand for the catalyst or interfere with the base. | Verify purity with GC/HPLC; purify if necessary. |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
This protocol provides a general guideline for determining the water content in this compound using coulometric Karl Fischer titration.
-
Apparatus: A coulometric Karl Fischer titrator.
-
Reagents: Anhydrous methanol or a specialized Karl Fischer solvent, and the appropriate anolyte and catholyte solutions for the titrator.
-
Procedure: a. Set up the Karl Fischer titrator according to the manufacturer's instructions. b. Pre-titrate the solvent in the titration cell to a dry endpoint to remove any residual moisture. c. Using a dry syringe, accurately inject a known mass or volume of the this compound sample into the titration cell. d. Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm or percentage. e. Perform multiple measurements to ensure reproducibility.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: a. To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). b. Seal the vessel with a septum.
-
Inerting the System: a. Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Solvent and Reagents: a. Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water). If using this compound as a solvent or co-solvent, ensure it has been properly degassed. b. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: a. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for lithium-ion battery performance issues.
Caption: The Suzuki-Miyaura catalytic cycle and points of impurity interference.
References
- 1. Tris(2-methoxyethyl)orthoborate | CymitQuimica [cymitquimica.com]
- 2. Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] Borate, CasNo.30989-05-0 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 3. tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | 30989-05-0 [chemicalbook.com]
- 4. Tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl) orthoborate|lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. metrohm.com [metrohm.com]
- 8. Determination of the water content in battery electrolyte based on modified Karl-Fischer titration. | RISE [ri.se]
- 9. researchgate.net [researchgate.net]
- 10. borax.com [borax.com]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. New Literature Review Highlights Benefits of Boron in Lithium Batteries | U.S. Borax [borax.com]
- 14. preprints.org [preprints.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Technical Support Center: Scaling Up Reactions with Tris(2-methoxyethyl)borate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(2-methoxyethyl)borate. The information is designed to address specific issues that may be encountered during the scaling up of chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound, with the chemical formula B(OCH₂CH₂OCH₃)₃, is a borate ester.[1] It is recognized for its high thermal stability and is used in various applications, including as a flame retardant and an electrolyte in lithium-ion batteries. In the context of organic synthesis, borate esters, in general, are effective catalysts for amide bond formation, offering a more sustainable alternative to traditional coupling reagents.[2] While specific literature on this compound as a catalyst is not abundant, its structural similarity to other borate esters suggests its potential utility in promoting condensation reactions.
Q2: What are the main safety precautions to consider when handling this compound?
Handling this compound requires adherence to standard laboratory safety protocols. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q3: How does the hydrolytic stability of this compound affect its use in scale-up reactions?
Borate esters are known to be susceptible to hydrolysis, which can be a significant challenge during scale-up.[3][4] The presence of water can lead to the decomposition of the borate ester into boric acid and the corresponding alcohol (2-methoxyethanol in this case). This can impact reaction kinetics and yield. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric bulk of the alcohol groups.[3][4] The ethylene glycol ether chains in this compound may influence its water solubility and, consequently, its hydrolysis rate compared to simpler alkyl borates. When scaling up, it is crucial to use anhydrous solvents and reagents and to maintain a dry atmosphere (e.g., under nitrogen or argon) to minimize hydrolysis.
Q4: What are the common side reactions to be aware of when using borate esters in amide coupling reactions?
In borate-catalyzed amidation reactions, potential side reactions include:
-
Incomplete conversion: This can be due to catalyst deactivation by hydrolysis or the formation of stable, unreactive intermediates with starting materials or products.
-
Formation of byproducts: Boric acid, formed from hydrolysis, can sometimes catalyze other unwanted reactions.
-
Protodeboronation: While more relevant for boronic acids and their esters used in cross-coupling reactions, the stability of the B-O bond is crucial, and cleavage can occur under harsh conditions.[5]
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields Upon Scale-Up
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture Contamination | Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | This compound is susceptible to hydrolysis, which deactivates the catalyst and reduces yield.[3][4] |
| Inefficient Water Removal | For condensation reactions, use a Dean-Stark apparatus or add molecular sieves to remove the water byproduct as it forms. | The removal of water drives the equilibrium towards product formation in amidation reactions.[2] |
| Poor Mixing/Mass Transfer | Increase agitation speed. Use an appropriately sized and shaped stirrer for the reactor geometry. Consider baffles for larger reactors to ensure homogeneity. | Inefficient mixing can lead to localized concentration gradients and temperature differences, affecting reaction rates and selectivity. |
| Suboptimal Temperature | Re-optimize the reaction temperature at the larger scale. Use a temperature probe to monitor the internal reaction temperature accurately. | Heat transfer characteristics change significantly with scale. The surface-area-to-volume ratio decreases, which can lead to difficulties in maintaining the optimal reaction temperature. |
| Catalyst Loading | The optimal catalyst loading may differ at a larger scale. Perform a small-scale re-optimization of the catalyst concentration. | Changes in surface area and mixing efficiency can affect the apparent activity of the catalyst. |
Issue 2: Difficult Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Residual Boric Acid/Borate Species | Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to remove acidic boron byproducts. Consider a liquid-liquid extraction. | Boric acid and its salts are generally water-soluble and can be removed from the organic product layer. |
| High Polarity of Product | If the product is highly polar, standard silica gel chromatography may be challenging. Consider using alternative stationary phases like alumina (neutral or basic) or reverse-phase chromatography.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying polar compounds.[8] | Polar compounds can streak or be irreversibly adsorbed on silica gel. Alternative chromatographic methods can provide better separation. |
| Formation of Emulsions during Workup | Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. Allow for a longer separation time. | The methoxyethyl groups in the borate and the resulting alcohol byproduct can act as surfactants, leading to emulsion formation. |
| Product Precipitation with Boron Byproducts | After the reaction, consider adding a solvent in which the product is soluble but the boron byproducts are not, followed by filtration. | This can be a simple and effective initial purification step before further workup or chromatography. |
| Seeking Alternatives to Chromatography | For large-scale purification, explore non-chromatographic methods such as crystallization, distillation (if the product is volatile and thermally stable), or precipitation.[9][10][11] | Chromatography can be expensive and time-consuming at scale. |
Experimental Protocols
General Protocol for a Scale-Up Amidation Reaction using this compound as a Catalyst
This protocol is a general guideline and should be optimized for the specific substrates being used.
1. Reactor Setup:
-
A multi-neck, round-bottom flask or a jacketed glass reactor of appropriate volume is equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen/argon inlet.
-
For reactions that generate water, a Dean-Stark trap is placed between the reactor and the reflux condenser.
2. Reagent Charging:
-
The reactor is charged with the carboxylic acid, the amine, and an anhydrous solvent (e.g., toluene, xylene, or a greener alternative like tert-amyl methyl ether[2]).
-
The mixture is stirred to ensure homogeneity.
-
This compound (typically 5-10 mol%) is added to the stirred solution.
3. Reaction Execution:
-
The reaction mixture is heated to the desired temperature (often reflux for azeotropic water removal).
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
4. Workup and Purification:
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic solution is washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.
-
The crude product is then purified by an appropriate method (e.g., crystallization, distillation, or chromatography).
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Decision Tree for Product Purification Strategy
Caption: Decision tree for selecting a purification method.
References
- 1. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Alternatives to chromatographic separations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing Tris(2-methoxyethyl)borate with other borate esters
An Objective Comparison of Tris(2-methoxyethyl)borate and Other Borate Esters for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, borate esters represent a versatile class of compounds with significant applications across diverse scientific and industrial fields. This guide provides a detailed comparison of this compound (TMEB) with other notable borate esters, focusing on their performance as electrolyte solvents in lithium-ion batteries, as additives in lubricants, and as catalysts in organic synthesis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The performance of borate esters as electrolyte solvents or additives is critical for the development of next-generation lithium-ion batteries, particularly in stabilizing the electrode-electrolyte interface and enhancing ion transport. This section compares the key electrochemical properties of this compound (TMEB) with its fluorinated and non-fluorinated analogs.
Quantitative Data
| Borate Ester | Chemical Formula | Lithium Salt Solubility (in 1 M LiFSA) | Lithium Transference Number (t+) | Coulombic Efficiency (%) | Oxidative Stability (V vs. Li/Li⁺) |
| This compound (TMEB) | B(OCH₂CH₂OCH₃)₃ | ~1 M[1][2] | 0.43[1] | 51.7[1][2] | ~4.2[1] |
| Triethyl Borate (TEB) | B(OCH₂CH₃)₃ | <0.5 M[1] | - | - | Inferior to TMEB[1] |
| Tris(2-fluoroethyl)borate (TFEB) | B(OCH₂CH₂F)₃ | ~1 M[1] | 0.54[1] | 97.1[1][2] | >4.5[1] |
| Tris(2,2,2-trifluoroethyl)borate (TTFEB) | B(OCH₂CF₃)₃ | <0.5 M[1][2] | - | - | - |
Experimental Protocols
Lithium Salt Solubility: The solubility of lithium bis(fluorosulfonyl)imide (LiFSA) in each borate ester was determined by preparing supersaturated solutions and allowing them to equilibrate at room temperature. The concentration of the clear supernatant was then measured to determine the solubility limit.[1][2]
Lithium Transference Number (t+): The lithium transference number was determined using the Bruce-Vincent method, which is a widely used electrochemical technique for polymer electrolytes.[1] This method involves the polarization of a symmetrical lithium cell (Li | electrolyte | Li) with a small DC voltage and measuring the initial and steady-state currents. The transference number is calculated from these values along with the initial and steady-state interfacial resistances obtained from AC impedance measurements.
Coulombic Efficiency: The Coulombic efficiency of lithium metal cycling was evaluated using a modified Aurbach protocol. This involves plating and stripping lithium on a copper electrode at a specific current density (e.g., 0.1 mA cm⁻²) and measuring the ratio of the charge passed during stripping to the charge passed during plating over multiple cycles.[2]
Oxidative Stability: The oxidative stability was determined by linear sweep voltammetry (LSV) using a three-electrode cell with a lithium metal reference and counter electrode and a stainless steel or platinum working electrode. The potential at which a significant increase in current is observed is taken as the oxidative stability limit of the electrolyte.[1]
Visualization of Lithium-Ion Battery Operation
References
A Comparative Guide to Borate Ester Electrolyte Additives: Tris(2-methoxyethyl)borate vs. Tris(2,2,2-trifluoroethyl) borate
In the pursuit of higher energy density and improved safety in lithium-ion batteries, electrolyte engineering plays a pivotal role. Borate ester-based compounds have emerged as promising electrolyte additives, primarily for their ability to enhance the stability of the solid electrolyte interphase (SEI) and to scavenge deleterious species within the electrolyte. This guide provides a detailed comparison of the performance of two such additives: Tris(2-methoxyethyl)borate (TMEB) and Tris(2,2,2-trifluoroethyl) borate (TTFEB).
Physicochemical and Electrochemical Properties
A fundamental comparison of the intrinsic properties of TMEB and fluorinated borate esters reveals significant differences that underpin their performance in a battery. While direct comparative data for TMEB and TTFEB under identical conditions is limited in the literature, a close analogue, Tris(2-fluoroethyl)borate (TFEB), provides valuable insights into the effects of fluorination.
| Property | This compound (TMEB) | Tris(2-fluoroethyl)borate (TFEB)* | Tris(2,2,2-trifluoroethyl) borate (TTFEB) |
| Lithium Salt Solubility | ~1 M[1] | ~1 M[1] | Very low (used as an additive, not a solvent)[2] |
| Ionic Conductivity | 1.2 mS/cm (in a specific electrolyte formulation)[1] | Slightly lower than TMEB[2] | Not reported as a primary solvent |
| Lithium Transference Number (t_Li+_) | 0.43[1] | 0.54[1] | Not reported |
| Oxidative Stability | ~4.2 V vs. Li/Li⁺[1] | >4.5 V vs. Li/Li⁺[1] | Effective at high voltages (e.g., 4.6 V)[3][4] |
*TFEB is a partially fluorinated borate ester and serves as a useful proxy for understanding the impact of fluorination, which is more pronounced in TTFEB.
Performance in Lithium-Ion Batteries
The primary application for both TMEB and TTFEB in current research is as electrolyte additives, typically in small weight percentages, to enhance the performance of conventional carbonate-based electrolytes.
Anode Performance and SEI Stabilization
Both TMEB and TTFEB are known to participate in the formation of the solid electrolyte interphase (SEI) on the anode. A stable and robust SEI is crucial for preventing continuous electrolyte decomposition and ensuring long cycle life.
This compound (TMEB) has been shown to stabilize the SEI in lithium-ion cells, leading to improved cycling stability and efficiency[1]. The methoxyethyl groups are believed to contribute to a more flexible and stable SEI layer.
Tris(2,2,2-trifluoroethyl) borate (TTFEB) , and its fluorinated analogues, are particularly effective at forming a LiF-rich SEI[5]. LiF is a highly desirable SEI component due to its wide electrochemical stability window and low electronic conductivity, which effectively passivates the anode surface. This leads to significantly improved Coulombic efficiencies. For instance, a comparative study with the partially fluorinated TFEB showed a dramatic increase in Coulombic efficiency to 97.1% from 51.7% for TMEB in lithium metal batteries, highlighting the profound impact of fluorination[1][2].
Cathode Performance, Especially at High Voltages
The performance of high-voltage cathode materials, such as LiNi-rich layered oxides, is often limited by electrolyte oxidation and structural degradation of the cathode surface at high potentials.
This compound (TMEB) has a lower oxidative stability of around 4.2 V, which may limit its application with high-voltage cathodes[1].
Tris(2,2,2-trifluoroethyl) borate (TTFEB) excels as an additive for high-voltage applications[6][7]. It is oxidatively decomposed on the cathode surface at high potentials to form a thin, uniform, and protective cathode-electrolyte interphase (CEI). This CEI layer mitigates electrolyte decomposition and prevents the deterioration of the cathode structure[6][7]. The result is a significant enhancement in both cycling performance and rate capability for high-voltage cathodes. For example, with the addition of 0.5 wt% TTFEB, a LiNi1/3Co1/3Mn1/3O2 cathode delivered a high initial discharge capacity of 185.3 mAh g⁻¹ at 0.5 C with a capacity retention of 89.5% after 100 cycles. In contrast, the cell without TTFEB showed much poorer performance[6][7].
Summary of Performance Data
| Performance Metric | This compound (TMEB) | Tris(2,2,2-trifluoroethyl) borate (TTFEB) |
| Primary Role | SEI stabilizer[1] | High-voltage cathode performance enhancer[6][7] |
| Anode Performance | Improves cycling stability[1] | Forms a robust, LiF-rich SEI leading to high Coulombic efficiency[2][5] |
| Cathode Performance | Limited by oxidative stability (~4.2 V)[1] | Significantly improves cycling and rate capability at high voltages (>4.5 V)[6][7] |
| Coulombic Efficiency (vs. TFEB) | 51.7%[2] | 97.1% (for TFEB)[2] |
Experimental Protocols
Synthesis of Borate Esters
This compound (TMEB) Synthesis: TMEB is typically synthesized via the esterification of boric acid with 2-methoxyethanol. The reaction is generally carried out with heating and often in the presence of a catalyst to drive the reaction to completion. The water produced during the reaction is removed to shift the equilibrium towards the product side. Purification is commonly achieved through distillation[1].
Tris(2,2,2-trifluoroethyl) borate (TTFEB) Synthesis: A derivative of TTFEB, Lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB), is synthesized by reacting TTFEB with lithium cyanide[5][8]. While the direct synthesis of TTFEB is not detailed in the provided results, borate esters are generally formed by reacting boric acid or a boron halide with the corresponding alcohol.
Electrochemical Characterization
Standard electrochemical testing protocols are used to evaluate the performance of these additives in lithium-ion cells[9][10][11].
-
Electrolyte Preparation: The borate ester additive is dissolved in a conventional electrolyte solution, such as 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), at a specified weight percentage (e.g., 0.5-5 wt%).
-
Cell Assembly: Coin cells (e.g., 2032-type) are typically assembled in an argon-filled glovebox. The cell consists of a cathode (e.g., LiNi1/3Co1/3Mn1/3O2), an anode (e.g., lithium metal or graphite), a separator (e.g., Celgard), and the prepared electrolyte.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Used to determine the electrochemical stability window of the electrolyte.
-
Galvanostatic Cycling: The cells are charged and discharged at various current densities (C-rates) to evaluate their cycling performance, capacity retention, and rate capability.
-
Electrochemical Impedance Spectroscopy (EIS): This technique is used to investigate the impedance of the SEI and CEI layers formed on the electrode surfaces.
-
Mechanisms of Action and Logical Relationships
The differing performance of TMEB and TTFEB can be attributed to the influence of the methoxyethyl and trifluoroethyl functional groups on their electrochemical behavior.
The workflow for evaluating these additives follows a logical progression from synthesis to electrochemical testing.
Conclusion
In contrast, TTFEB, and fluorinated borate esters in general, demonstrate superior performance, particularly in high-voltage cells. The presence of fluorine leads to the formation of a highly stable, LiF-rich SEI on the anode, resulting in higher Coulombic efficiency. Furthermore, TTFEB's ability to form a protective film on the cathode surface at high potentials makes it an excellent choice for enabling the next generation of high-energy-density lithium-ion batteries. For researchers and developers working on high-voltage battery chemistries, TTFEB presents a more promising avenue for enhancing performance and cycle life.
References
- 1. This compound | 98958-21-5 | Benchchem [benchchem.com]
- 2. Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA06228G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Conductive Robust Interfaces with Fluoro-Borate Based Electrolyte Additive for 4.6 V Well-Cycled LiNi0.90Co0.06Mn0.04O2||Li Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. "Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate as a Multifunctional E" by Oh B. Chae, Venkata A.K. Adiraju et al. [digitalcommons.uri.edu]
- 9. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Borate-Based Electrolyte Additives for Enhanced Lithium-Ion Battery Performance
For Researchers, Scientists, and Drug Development Professionals in the Field of Advanced Energy Storage: This guide provides a comprehensive comparison of three prominent borate-based electrolyte additives: Lithium Bis(oxalato)borate (LiBOB), Lithium Difluoro(oxalato)borate (LiDFOB), and Trimethyl Borate (TMB). The objective is to furnish a detailed overview of their respective impacts on lithium-ion battery performance, supported by experimental data, detailed methodologies, and mechanistic visualizations to aid in the selection and development of next-generation electrolytes.
Executive Summary
Borate-based additives are a critical class of compounds employed to enhance the stability and longevity of lithium-ion batteries. They primarily function by forming a robust and stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI) on the cathode. This guide delves into a comparative study of LiBOB, LiDFOB, and TMB, highlighting their distinct advantages and operational mechanisms.
Performance Comparison of Borate-Based Additives
The following tables summarize the key performance metrics of LiBOB, LiDFOB, and TMB based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Additive | Base Electrolyte | Concentration (wt%) | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li⁺) | Source |
| LiBOB | 1 M LiPF₆ in EC/EMC/DMC | 0.7 | ~4-5 | up to 5.0 | [1][2][3] |
| LiDFOB | 1 M LiPF₆ in EC/PC/DMC | Not specified | ~8-10 (in blend with LiPF₆) | Not explicitly stated, but stable at high voltages | [4] |
| TMB | 1 M LiPF₆ in EC/DEC | 0.1 - 0.5 | Not explicitly stated | Oxidation starts at ~4.6 | [5][6] |
Table 1: Physicochemical Properties of Borate-Based Electrolyte Additives. This table provides a comparative overview of the ionic conductivity and electrochemical stability window of the three additives. Note that the values can vary significantly based on the base electrolyte composition and additive concentration.
| Additive | Cathode | Anode | Cycling Conditions | Capacity Retention | Key Findings | Source |
| LiBOB | LiMn₂O₄ | Graphite | Not specified | 98.4% after 30 cycles | Forms a stable SEI, preventing propylene carbonate co-intercalation. | [3][7] |
| LiDFOB | NCM85 | Li Metal | 4.6 V cut-off | 74% after 300 cycles | Forms a robust, electronically insulating boron-rich interphase on both anode and cathode. | [8] |
| TMB | LiCoPO₄ | Li Metal | C/2 rate | Concentration-dependent, optimal at 0.2% | Forms a passivation layer in the first cycle, but higher concentrations can lead to increased impedance and capacity fading. | [5][6] |
Table 2: Cycling Performance with Borate-Based Electrolyte Additives. This table summarizes the impact of the additives on the cycling stability of lithium-ion batteries with different electrode chemistries.
Experimental Protocols
To ensure the reproducibility and accurate evaluation of electrolyte additives, standardized experimental protocols are crucial. Below are detailed methodologies for two key electrochemical characterization techniques.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the electrolyte and to identify the reduction and oxidation potentials of the additive.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. The working electrode can be a glassy carbon or platinum electrode, the counter electrode is typically lithium metal foil, and the reference electrode is also lithium metal.
-
Electrolyte Preparation: The electrolyte is prepared by dissolving the desired concentration of the borate additive in the base electrolyte (e.g., 1 M LiPF₆ in a mixture of carbonate solvents).
-
Measurement Parameters:
-
Potential Range: The potential is swept from the open-circuit voltage (OCV) to a lower limit (e.g., 0 V vs. Li/Li⁺) and then to an upper limit (e.g., 5.5 V vs. Li/Li⁺).
-
Scan Rate: A slow scan rate, typically between 0.1 mV/s and 1 mV/s, is used to ensure that the electrochemical processes are close to equilibrium.[9]
-
Cycles: The potential is typically cycled for 3-5 times to observe the formation and stability of the passivation layers.[9]
-
-
Data Analysis: The resulting voltammogram (current vs. potential plot) is analyzed to identify the onset potentials of electrolyte reduction and oxidation, which define the electrochemical stability window. Additional peaks may indicate the decomposition of the additive.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation and properties of the SEI and CEI layers by measuring the impedance of the battery at different states of charge and after cycling.
Methodology:
-
Cell Assembly: A two-electrode coin cell (e.g., CR2032) is assembled with the cathode and anode materials of interest and the electrolyte containing the borate additive.
-
Formation Cycling: The cell is first subjected to a few formation cycles at a low C-rate (e.g., C/10) to allow for the formation of a stable SEI layer.
-
Measurement Parameters:
-
Frequency Range: A wide frequency range is typically used, from 100 kHz down to 10 mHz, to probe different electrochemical processes.[10]
-
AC Amplitude: A small AC voltage amplitude (e.g., 5-10 mV) is applied to ensure a linear response.[10]
-
DC Bias: The EIS measurement is performed at a specific DC voltage, often the open-circuit voltage (OCV) of the cell at a particular state of charge.
-
-
Data Analysis: The resulting Nyquist plot (imaginary impedance vs. real impedance) is fitted to an equivalent circuit model. The different components of the model correspond to various resistances and capacitances within the battery, such as the electrolyte resistance, charge transfer resistance, and the resistance and capacitance of the SEI/CEI layers. Changes in these parameters with cycling can provide insights into the evolution and stability of the interfacial layers.[10]
Mechanistic Insights and Visualizations
The effectiveness of borate-based additives stems from their ability to decompose and form protective interfacial layers. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed reaction mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. newarebts.net [newarebts.net]
- 10. iestbattery.com [iestbattery.com]
The Impact of Tris(2-methoxyethyl)borate on Battery Cycle Life: A Comparative Guide
For researchers and scientists in the field of energy storage, the quest for longer-lasting, more efficient batteries is paramount. A key area of investigation lies in the development of novel electrolyte additives. This guide provides a comprehensive comparison of Tris(2-methoxyethyl)borate (TMEB) with other common electrolyte additives, assessing its impact on battery cycle life with supporting experimental data and detailed methodologies.
This compound (TMEB) has emerged as a promising electrolyte additive for enhancing the performance of lithium-ion batteries. Its primary function is to participate in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. A robust SEI is crucial for preventing detrimental side reactions between the electrolyte and the electrode, thereby improving cycling stability and extending the battery's lifespan.[1]
Comparative Performance of Electrolyte Additives
The effectiveness of an electrolyte additive is ultimately determined by its ability to improve key battery performance metrics. The following table summarizes the quantitative impact of TMEB and other widely used additives on battery cycle life. It is important to note that performance can vary depending on the specific battery chemistry, cell design, and testing conditions.
| Electrolyte Additive | Concentration | Cell Type | Key Performance Metric | Result | Reference |
| This compound (TMEB) | 1 M (as solvent) | Li/LFP | Coulombic Efficiency | 51.7% | [1] |
| Tris(2-fluoroethyl)borate (TFEB) | 1 M (as solvent) | Li/LFP | Coulombic Efficiency | 97.1% | [1] |
| Vinylene Carbonate (VC) | Small quantities | Li-ion | Capacity Retention | Suppresses graphite exfoliation and improves cycle life.[2] | [3] |
| Fluoroethylene Carbonate (FEC) | 10-20 vol% | nano-Si/C anode | Capacity Retention | 63% after 100 cycles | [3] |
| Tris(trimethylsilyl)borate (TMSB) | 1% | NCA cathode | Capacity Retention | 86.0% after 200 cycles (vs. 67.2% for baseline) | [4] |
| Tris(2,2,2-trifluoroethyl) borate (TTFEB) | 0.5 wt% | LiNi1/3Co1/3Mn1/3O2 | Capacity Retention | 89.5% after 100 cycles | [4] |
| Lithium Cyano Tris(2,2,2-trifluoroethyl) borate (LCTFEB) | 5 wt% | NCM523/Li | Capacity Retention | 91.0% after 500 cycles | [5][6] |
| Control (Baseline Electrolyte) | - | NCA cathode | Capacity Retention | 67.2% after 200 cycles | [4] |
| Control (Baseline Electrolyte) | - | NCM523/Li | Capacity Retention | 84.2% after 236 cycles | [5] |
Experimental Protocols
To ensure the reproducibility and validity of battery performance data, standardized experimental protocols are essential. The following outlines a typical methodology for evaluating the impact of electrolyte additives on battery cycle life.
Electrolyte Preparation
A baseline electrolyte, commonly a solution of 1.0-1.2 M LiPF6 in a mixture of organic carbonate solvents such as ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 v/v), is prepared in an argon-filled glovebox to prevent moisture contamination.[5][7] The candidate additive (e.g., TMEB, VC, FEC) is then introduced to the baseline electrolyte at a specified weight or volume percentage.
Cell Assembly
Electrochemical performance is typically evaluated using coin cells (e.g., 2032-type). The cells are assembled in a dry room or glovebox and consist of a cathode (e.g., LiNi1/3Co1/3Mn1/3O2, NCA, LFP), an anode (e.g., graphite, silicon-based), a separator, and the prepared electrolyte.
Formation Cycles
Before performance testing, the assembled cells undergo a formation process. This typically involves cycling the cells at a low C-rate (e.g., C/10) for a few cycles.[7] This initial cycling is crucial for the formation of a stable SEI layer.
Electrochemical Cycling and Performance Evaluation
Following formation, the cells are subjected to galvanostatic cycling at a specific C-rate (e.g., 0.5C or 1C) within a defined voltage window. The cycling is performed at a constant temperature, typically 25°C, using a battery cycler. Key parameters such as discharge capacity, coulombic efficiency, and capacity retention are monitored over a large number of cycles.
The following diagram illustrates a typical experimental workflow for evaluating electrolyte additives.
Mechanism of Action: SEI Formation
Boron-based additives, including TMEB, are known to influence the composition and stability of the SEI layer. The proposed mechanism involves the electrochemical reduction of the borate compound on the anode surface during the initial charging cycles. The decomposition products then contribute to the formation of a more robust and ionically conductive SEI.
The following diagram illustrates the proposed mechanism of TMEB in contributing to the SEI layer.
References
advantages of using Tris(2-methoxyethyl)borate over traditional electrolytes
For Researchers, Scientists, and Drug Development Professionals
The landscape of energy storage and biomedical materials is in constant evolution, with researchers diligently seeking alternatives that offer superior performance, stability, and novel functionalities. In the realm of electrolytes for lithium-ion batteries and functional biomaterials, Tris(2-methoxyethyl)borate (TMEB) and related borate esters are emerging as compelling alternatives to traditional carbonate-based systems. This guide provides an objective comparison of TMEB-based electrolytes with conventional counterparts, supported by experimental data, detailed methodologies, and an exploration of their potential in biomedical applications.
Performance in Energy Storage: A Shift from Carbonates to Borates
Traditional electrolytes in lithium-ion batteries are predominantly composed of a mixture of cyclic and linear carbonates, such as ethylene carbonate (EC) and dimethyl carbonate (DMC). While effective, these electrolytes are known to contribute to the formation of an unstable solid electrolyte interphase (SEI) on the anode, leading to capacity fade and safety concerns. Borate esters like TMEB, when used as solvents or additives, offer a different approach to electrolyte design, primarily by influencing the composition and stability of the SEI.
When used as additives, polymeric borate esters (PBE) have been shown to significantly enhance the cycling performance of high-capacity silicon-graphite anodes compared to the conventional fluoroethylene carbonate (FEC) additive.[1] The SEI layer formed in the presence of borate esters is notably richer in inorganic species, such as lithium fluoride (LiF), and contains fewer organic compounds.[1] This composition is believed to contribute to a more stable and protective passivation layer on the electrode surface.
Quantitative Performance Comparison
The following table summarizes key performance metrics of electrolytes containing borate esters compared to traditional carbonate-based electrolytes.
| Performance Metric | Traditional Carbonate Electrolyte (with FEC additive) | Borate Ester Electrolyte (with PBE-DG additive) | Advantage of Borate Ester |
| Discharge Capacity Retention (Si-C//NMC532 full cell, after 50 cycles) | 37%[1] | 75%[1] | Improved cycling stability |
| SEI Layer Composition | Higher proportion of organic compounds | Rich in inorganic species (LiF), poor in organic compounds[1] | Formation of a more stable SEI |
| Ionic Conductivity | Generally high | Can be lower, but can be improved by blending with ester solvents[2] | Tunable properties |
Experimental Protocols
To ensure reproducibility and accurate comparison of electrolyte performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte at various temperatures.
Methodology:
-
Sample Preparation: The electrolyte solution is prepared inside an argon-filled glovebox to prevent contamination from moisture and air.
-
Cell Assembly: A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry is assembled. The distance between the electrodes and their surface area must be precisely known.
-
Electrochemical Impedance Spectroscopy (EIS): The cell is connected to a potentiostat with an EIS module. An AC voltage of small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
-
Temperature Control: The measurements are repeated at various temperatures using a temperature-controlled chamber to evaluate the temperature dependence of ionic conductivity.
Electrochemical Stability Window (ESW) Measurement
Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in a glovebox. It consists of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).
-
Linear Sweep Voltammetry (LSV): The cell is connected to a potentiostat. A slow potential sweep (e.g., 1 mV/s) is applied to the working electrode, starting from the open-circuit potential and sweeping to both anodic (positive) and cathodic (negative) limits.
-
Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction. A current density cutoff (e.g., 0.1 mA/cm²) is typically used to define the stability limits.
Visualizing the Mechanism: SEI Formation
The composition of the SEI is a critical determinant of battery performance. The following diagrams illustrate the conceptual difference in SEI formation between traditional carbonate electrolytes and those containing borate esters.
The diagram illustrates that traditional carbonate electrolytes lead to an SEI with a significant proportion of organic species. In contrast, borate ester electrolytes promote the formation of a more robust, inorganic-rich SEI, which is believed to be a key factor in their enhanced performance.
Beyond Batteries: Borate Esters in Biomedical Applications
The unique chemistry of borate esters also lends them to innovative applications in the biomedical field, an area of interest for drug development professionals. Boronic acids and their esters have the ability to form reversible covalent bonds with diols, which are abundant in biological molecules like saccharides.[3] This property is being harnessed for targeted drug delivery and the development of stimuli-responsive biomaterials.
pH-Responsive Drug Delivery
Boronate esters can be incorporated into nanocarriers for pH-responsive drug delivery.[4] For instance, doxorubicin (an anticancer drug) has been conjugated to protein-polymer nanoconjugates via a pH-sensitive borate ester bond.[4] At the physiological pH of healthy tissues (around 7.4), the bond is stable. However, in the more acidic microenvironment of tumors, the borate ester bond can be cleaved, leading to the localized release of the drug.[4]
Boronate-Mediated Cellular Delivery
The surface of mammalian cells is coated with a dense layer of polysaccharides known as the glycocalyx. Boronic acids can interact with the diol groups of these saccharides, facilitating the cellular uptake of conjugated therapeutic agents.[3] This provides a non-cationic mechanism for delivering macromolecules into cells, potentially overcoming some of the limitations of traditional delivery vectors.[3]
The workflow for pH-responsive drug delivery using boronate ester chemistry can be visualized as follows:
References
A Comparative Guide to Borate Esters in Catalysis: Mechanistic Insights and Performance Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic activity of borate esters, with a focus on their application in amide bond formation. While direct mechanistic studies and quantitative performance data for Tris(2-methoxyethyl)borate in catalysis are not extensively available in the current literature, this document outlines the general mechanisms of borate ester catalysis and presents comparative data for other relevant borate esters to serve as a benchmark. This allows for an informed perspective on the potential catalytic applications of this compound.
Mechanistic Insights into Borate Ester-Catalyzed Amidation
Borate esters have emerged as efficient catalysts for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic synthesis.[1][2] The catalytic cycle is generally understood to proceed through the activation of the carboxylic acid by the borate ester.
The proposed mechanism involves the following key steps:
-
Ligand Exchange: The borate ester reacts with the carboxylic acid to form an acyloxyborate intermediate and releases an equivalent of alcohol.
-
Amine Coordination: The amine then coordinates to the boron center of the acyloxyborate intermediate.
-
Tetrahedral Intermediate Formation: The coordinated amine attacks the activated carbonyl group, leading to a tetrahedral intermediate.
-
Amide Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the amide product and a hydroxyborate species. The hydroxyborate can then react with another molecule of carboxylic acid to regenerate the acyloxyborate intermediate, continuing the catalytic cycle. The removal of water, often by azeotropic distillation, drives the reaction to completion.
Performance Comparison of Borate Ester Catalysts
While specific data for this compound is lacking, the following table summarizes the performance of other borate esters in the direct amidation of benzoic acid and 4-phenylbutylamine, as reported by Sheppard et al. (2017). This provides a valuable benchmark for evaluating the potential efficacy of other borate esters. The electron-withdrawing trifluoroethyl groups in Tris(2,2,2-trifluoroethyl) borate significantly enhance its catalytic activity.[2] The methoxyethyl groups in this compound are less electron-withdrawing, suggesting it may exhibit moderate catalytic activity in comparison.
| Catalyst (10 mol%) | Time (h) | Yield (%) |
| B(OMe)₃ | 18 | 45 |
| B(OPh)₃ | 18 | 58 |
| B(OCH₂CF₃)₃ | 18 | 95 |
| B(OCH(CF₃)₂)₃ | 18 | 85 |
| Boric Acid | 18 | 25 |
Table 1. Comparison of different boron-based catalysts in the amidation of benzoic acid with 4-phenylbutylamine. Reactions were conducted in toluene at reflux with a Dean-Stark trap.
Experimental Protocol: General Procedure for Borate Ester-Catalyzed Amidation
The following is a general experimental protocol for the direct amidation of a carboxylic acid and an amine using a borate ester catalyst. This can be adapted for specific substrates and catalysts.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Borate ester catalyst (e.g., Tris(2,2,2-trifluoroethyl) borate, 0.1 mmol, 10 mol%)
-
Toluene (or other suitable azeotroping solvent, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 mmol), amine (1.2 mmol), and the borate ester catalyst (0.1 mmol).
-
Add toluene (5 mL) to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Role in Suzuki-Miyaura Coupling
While boronic acids are the most common boron source in Suzuki-Miyaura cross-coupling reactions, boronate esters are also widely used. The mechanism involves the transmetalation of the organic group from the boron atom to the palladium center. The reactivity of the boronate ester in this step is influenced by the nature of the alkoxy groups. Electron-withdrawing groups on the diol backbone of a boronate ester can enhance the rate of transmetalation. Although this compound is not a typical boronate ester used in this context, its role would likely be as a precursor to a reactive boronic acid or a mixed boronate species in situ, or it could potentially participate directly in the transmetalation step, though likely at a different rate compared to more commonly used boronate esters like pinacol boronate. Further research is needed to elucidate the specific mechanistic role and performance of this compound in Suzuki-Miyaura and other cross-coupling reactions.
Conclusion
This compound belongs to the versatile class of borate ester catalysts that have shown significant promise in facilitating challenging chemical transformations, most notably the direct formation of amides. While direct, quantitative catalytic data for this compound remains to be published, the established reactivity of analogous borate esters provides a strong foundation for its potential application in catalysis. The provided mechanistic insights and experimental protocols offer a valuable starting point for researchers and drug development professionals interested in exploring the catalytic capabilities of this and other borate esters. Further investigation into the specific catalytic performance of this compound is warranted to fully understand its potential and expand the toolkit of sustainable catalytic methods.
References
A Clearer Look: Cost-Benefit Analysis of Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] Orthoborate in Industrial Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision balancing performance, cost, and efficiency. This guide provides a comprehensive cost-benefit analysis of Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate, a versatile borate ester, in its primary industrial applications: as a lubricant additive and a catalyst for amide synthesis. We present a comparative look at its performance against common alternatives, supported by available data and detailed experimental protocols.
Executive Summary
Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate (CAS 30989-05-0) emerges as a competitive option in both lubrication and catalysis, offering a unique balance of properties. As a lubricant additive, it demonstrates notable anti-wear and friction-reducing characteristics, positioning it as a viable, albeit sometimes pricier, alternative to traditional additives like Zinc Dialkyldithiophosphate (ZDDP) and Molybdenum Disulfide (MoS2). In the realm of organic synthesis, it serves as an effective catalyst for amidation, a crucial reaction in pharmaceutical and chemical industries, where its performance can be weighed against other borate esters and conventional coupling agents. This guide will delve into the specifics of these applications, providing a framework for informed decision-making.
As a Lubricant Additive: Enhancing Performance and Longevity
The primary role of Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate in lubrication is to reduce wear and friction between moving parts, thereby extending the operational life of machinery.[1] Borate esters, in general, are known for these properties.[2]
Performance Comparison
While direct head-to-head studies with standardized testing parameters for this specific borate ester are not extensively available in the public domain, we can infer its potential performance based on research on similar borate ester additives.
Alternatives:
-
Zinc Dialkyldithiophosphate (ZDDP): A widely used and cost-effective anti-wear additive.[3]
-
Molybdenum Disulfide (MoS2): A solid lubricant known for its low friction properties, often used in greases and coatings.[4]
Table 1: Performance and Cost Comparison of Lubricant Additives
| Additive | Key Performance Aspects | Typical Treat Rate | Estimated Cost (per kg) |
| Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | Good anti-wear and friction-reducing properties.[1] Can form protective films on metal surfaces.[2] | 1-5% by weight | $1.00 - $35.00[5][6][7] |
| Zinc Dialkyldithiophosphate (ZDDP) | Excellent and well-established anti-wear performance.[3] | 0.5-2% by weight | ~$3.40[3] |
| Molybdenum Disulfide (MoS2) | Very low coefficient of friction, excellent performance under extreme pressure.[4] | 1-10% by weight | $0.67 (bulk) - $27.88[8][9] |
Note: Costs are estimates based on available supplier information and can vary significantly based on purity, volume, and market conditions.
Experimental Protocol: Four-Ball Wear Test (ASTM D4172)
To evaluate the anti-wear properties of lubricants, the ASTM D4172 standard test method is commonly employed. This test provides a reliable and repeatable way to compare the performance of different additives.
Objective: To determine the wear preventive characteristics of a lubricating fluid.
Apparatus: Four-Ball Wear Tester.
Materials:
-
Test lubricant containing the additive at a specified concentration.
-
Four 12.7 mm diameter steel balls.
Procedure:
-
Three steel balls are clamped together in a cup, and the test lubricant is poured over them.
-
A fourth steel ball is placed on top of the three stationary balls and rotated at a constant speed (e.g., 1200 rpm) under a specified load (e.g., 392 N) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, the wear scars on the three stationary balls are measured under a microscope.
-
The average wear scar diameter is calculated, with a smaller diameter indicating better anti-wear performance.
Four-Ball Wear Test Workflow
As a Catalyst in Amide Synthesis: A Green Chemistry Approach
Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[10] Borate esters, including Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate, have emerged as effective catalysts for this transformation, offering a more environmentally friendly alternative to traditional methods that often generate significant waste.[10][11]
Catalytic Performance
Borate ester catalysts facilitate the direct condensation of carboxylic acids and amines to form amides, with water as the primary byproduct.[10] The efficiency of these catalysts can be influenced by the specific borate ester used and the reaction conditions.
Alternatives:
-
Other Borate Esters: A range of borate esters with varying structures are used as catalysts.[11]
-
Traditional Coupling Reagents (e.g., HATU, DCC): These are highly effective but generate stoichiometric byproducts.
-
Other Lewis Acid Catalysts: Various metal-based and non-metal catalysts can also be used.
Table 2: Comparison of Catalysts for Amide Synthesis
| Catalyst | Key Performance Aspects | Byproducts | Estimated Cost |
| Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | Effective for a range of substrates.[11] Environmentally benign. | Water | $1.00 - $35.00/kg[5][6][7] |
| Other Borate Esters (e.g., B(OCH2CF3)3) | High reactivity, broad substrate scope.[10] | Water | Varies widely based on structure |
| HATU (Peptide Coupling Reagent) | High yields, fast reaction times. | Stoichiometric urea byproduct | High |
| DCC (Dicyclohexylcarbodiimide) | Widely used, effective. | Stoichiometric dicyclohexylurea (DCU) byproduct | Moderate |
Note: Costs are estimates and can vary significantly.
Experimental Protocol: Borate Ester-Catalyzed Amidation
The following is a general procedure for amide synthesis using a borate ester catalyst, which can be adapted for specific substrates and catalysts.
Objective: To synthesize an amide from a carboxylic acid and an amine using a borate ester catalyst.
Materials:
-
Carboxylic acid
-
Amine
-
Borate ester catalyst (e.g., Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate)
-
Solvent (e.g., toluene)
-
Dean-Stark apparatus (for water removal)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the carboxylic acid, amine, borate ester catalyst (typically 5-10 mol%), and solvent.
-
Heat the reaction mixture to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by standard techniques such as extraction, crystallization, or chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. m.indiamart.com:443 [m.indiamart.com:443]
- 4. boatandrvparts.com [boatandrvparts.com]
- 5. tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate | 30989-05-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Molybdenum Disulfide Grease: High-Temp, Extreme Pressure Lubricant [accio.com]
- 9. Verified Supplier Molybdenum Disulfide Industrial Grease 200+ | Alibaba.com [alibaba.com]
- 10. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Tris(2-methoxyethyl)borate: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure to Tris(2-methoxyethyl)borate, immediately consult the Safety Data Sheet (SDS) and follow emergency procedures. This guide is intended for planning and operational purposes for routine disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, a chemical demanding careful handling due to its potential health risks. The following step-by-step procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Handling Information
This compound is classified as a reproductive toxin, suspected of damaging fertility or the unborn child.[1] Therefore, strict adherence to safety protocols is paramount. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Quantitative Exposure Limits for Borate Compounds
| Regulatory Body | Exposure Limit Type | Value | Notes |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 1 mg/m³ | For anhydrous and pentahydrate forms.[3] |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 5 mg/m³ | For decahydrate form.[3] |
| ACGIH | Threshold Limit Value (TLV) - TWA | 2 mg/m³ | Inhalable fraction.[3] |
| ACGIH | Short-Term Exposure Limit (STEL) | 6 mg/m³ | Inhalable fraction.[3] |
| OSHA | Permissible Exposure Limit (PEL) | 15 mg/m³ | For boron oxide, averaged over an 8-hour workday.[4] |
TWA: Time-Weighted Average over a 10-hour (NIOSH) or 8-hour (ACGIH, OSHA) workday. STEL: Short-Term Exposure Limit, a 15-minute TWA that should not be exceeded at any time during a workday.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.
-
Segregation:
-
Store this compound waste separately from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing it with strong oxidizing agents, strong acids, and strong bases.
-
Collect liquid waste in a dedicated, properly labeled, and leak-proof container.
-
Solid waste, such as contaminated gloves, paper towels, or absorbent materials from spills, should be collected in a separate, clearly labeled, sealed plastic bag or container.
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The hazard associated with the chemical: "Reproductive Toxin"
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
3. Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Containers must be kept tightly closed except when adding waste.
-
Secondary containment (e.g., a larger, chemically resistant tray or bin) is highly recommended to contain any potential leaks or spills.
4. Spill Decontamination:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
5. Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Decontamination Procedure:
-
Triple rinse the container with a suitable solvent that can dissolve this compound. The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.
-
After triple rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Once completely dry and decontaminated, deface or remove the original label. The container can then be disposed of as non-hazardous waste or recycled according to your institution's guidelines.
-
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Never dispose of this compound down the drain or in the regular trash.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling Tris(2-methoxyethyl)borate
Essential Safety and Handling Guide for Tris(2-methoxyethyl)borate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its potential risks is the first step toward safe handling. The primary concern is its classification as a reproductive toxin.[1][2]
| Hazard Classification | GHS Code | Description |
| Reproductive Toxicity | Repr. 2 | H361d: Suspected of damaging the unborn child.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the user and the chemical.[4] Below is a detailed breakdown of the required equipment.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Inspected prior to use and conforming to EU Directive 89/686/EEC and EN 374.[1] |
| Body | Impervious clothing, laboratory coat | Provides a barrier against skin contact.[1] |
| Respiratory | Not generally required with adequate ventilation | Use in a well-ventilated area. If ventilation is insufficient, respiratory protection is necessary. |
Step-by-Step Handling Protocol
a. Preparation and Engineering Controls:
-
Obtain Instructions: Before use, obtain, read, and understand all safety instructions from the Safety Data Sheet (SDS).[2][3]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Safety Equipment: Ensure that an eyewash station and emergency shower are readily accessible and clearly marked.[5]
-
Avoid Ignition Sources: Remove all sources of ignition from the handling area.[1]
b. Handling the Chemical:
-
Don PPE: Wear the appropriate PPE as specified in the table above.
-
Avoid Contact: Take measures to avoid direct contact with skin and eyes, and prevent inhalation of any mists or vapors.[1]
-
Dispensing: When transferring or dispensing the chemical, use non-sparking tools.[1]
-
Hygiene: Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[1]
c. Storage:
-
Authorized Access: Store the chemical in a locked-up, secure area.[1][2][3]
-
Container: Keep the container tightly closed and store in the original container.[3][6]
-
Location: Store in a cool, dry, and well-ventilated place.[6]
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration and seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1][7] |
In all cases of exposure or concern, get medical advice or attention and have the product container or label at hand.[3][8]
Spill and Disposal Plan
a. Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Absorb the spill with inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[3] Collect the material into a suitable, closed container for disposal.[6]
b. Waste Disposal:
-
Regulations: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.
-
Facility: The disposal must be conducted at an appropriate and approved treatment and disposal facility.[1][2]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. mitan-daten.de [mitan-daten.de]
- 4. gerpac.eu [gerpac.eu]
- 5. apracing.com [apracing.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
